molecular formula C17H32N2O4 B12420521 N2-Lauroyl-L-glutamine-d23

N2-Lauroyl-L-glutamine-d23

Cat. No.: B12420521
M. Wt: 351.59 g/mol
InChI Key: USMCNVFGYLZLGM-HZQGCWOGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-Lauroyl-L-glutamine-d23 is a useful research compound. Its molecular formula is C17H32N2O4 and its molecular weight is 351.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H32N2O4

Molecular Weight

351.59 g/mol

IUPAC Name

(2S)-5-amino-5-oxo-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoylamino)pentanoic acid

InChI

InChI=1S/C17H32N2O4/c1-2-3-4-5-6-7-8-9-10-11-16(21)19-14(17(22)23)12-13-15(18)20/h14H,2-13H2,1H3,(H2,18,20)(H,19,21)(H,22,23)/t14-/m0/s1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2

InChI Key

USMCNVFGYLZLGM-HZQGCWOGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N[C@@H](CCC(=O)N)C(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of N2-Lauroyl-L-glutamine-d23

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N2-Lauroyl-L-glutamine-d23, a deuterated derivative of the N-acyl amino acid, N2-Lauroyl-L-glutamine. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the preparation of this stable isotope-labeled compound for use in metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays.

Introduction

N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules characterized by a fatty acid linked to an amino acid via an amide bond.[1] These molecules are involved in a variety of physiological processes and are of increasing interest for their therapeutic potential.[1][2] N2-Lauroyl-L-glutamine is one such NAA, and its deuterated analog, this compound, serves as an invaluable tool for its quantitative analysis in biological matrices. The incorporation of 23 deuterium (B1214612) atoms into the lauroyl chain provides a significant mass shift, enabling sensitive and specific detection by mass spectrometry.

This guide outlines a proposed synthetic route for this compound, based on established chemical methodologies for the deuteration of fatty acids and the synthesis of N-acyl amino acids.[3][4] Additionally, it details purification strategies to obtain the compound in high purity.

Synthesis of this compound

The synthesis of this compound can be conceptually divided into two main stages: the preparation of the deuterated acylating agent, lauroyl-d23 chloride, and the subsequent acylation of L-glutamine.

Synthesis Workflow

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Stage 1: Preparation of Lauroyl-d23 Chloride cluster_1 Stage 2: Acylation of L-Glutamine cluster_2 Purification Lauric_Acid Lauric Acid Deuteration H/D Exchange (D2O, Pt/C) Lauric_Acid->Deuteration Lauric_Acid_d23 Lauric Acid-d23 Deuteration->Lauric_Acid_d23 Chlorination Chlorination (Thionyl Chloride) Lauric_Acid_d23->Chlorination Lauroyl_Chloride_d23 Lauroyl-d23 Chloride Chlorination->Lauroyl_Chloride_d23 Acylation Schotten-Baumann Reaction Lauroyl_Chloride_d23->Acylation L_Glutamine L-Glutamine L_Glutamine->Acylation Crude_Product Crude N2-Lauroyl-L- glutamine-d23 Acylation->Crude_Product Purification_Step Purification (Recrystallization/ Chromatography) Crude_Product->Purification_Step Final_Product Pure N2-Lauroyl-L- glutamine-d23 Purification_Step->Final_Product Purification_Workflow Crude_Product Crude N2-Lauroyl-L- glutamine-d23 Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Partially_Purified Partially Purified Product Recrystallization->Partially_Purified Chromatography Chromatography (e.g., Silica Gel or RP-HPLC) Partially_Purified->Chromatography Pure_Product Pure N2-Lauroyl-L- glutamine-d23 (>98% Purity) Chromatography->Pure_Product Analysis Purity & Identity Confirmation (HPLC, MS, NMR) Pure_Product->Analysis Signaling_Pathway cluster_0 Biosynthesis & Release cluster_1 Signaling Cascade cluster_2 Degradation Fatty_Acid Fatty Acyl-CoA Synthesis N-acyltransferase Fatty_Acid->Synthesis Amino_Acid Amino Acid Amino_Acid->Synthesis NAA N-Acyl Amino Acid (e.g., N2-Lauroyl-L-glutamine) Synthesis->NAA Release Cellular Release NAA->Release Receptor GPCR / Ion Channel Release->Receptor Extracellular Signaling Uptake Cellular Uptake Release->Uptake Effector Effector Protein (e.g., Adenylyl Cyclase, PLC) Receptor->Effector Second_Messenger Second Messengers (cAMP, IP3, DAG) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., changes in gene expression, ion flux) Second_Messenger->Cellular_Response Hydrolysis Fatty Acid Amide Hydrolase (FAAH)-like Enzymes Uptake->Hydrolysis Inactive_Metabolites Fatty Acid + Amino Acid Hydrolysis->Inactive_Metabolites

References

The Role of Deuterated N2-Lauroyl-L-glutamine in Advancing Biological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated N2-Lauroyl-L-glutamine, specifically N2-Lauroyl-L-glutamine-d23, is a stable isotope-labeled derivative of the N-acyl amino acid, N2-Lauroyl-L-glutamine. While direct, in-depth biological application studies of this deuterated compound are not extensively published, its primary and critical role in modern biomedical research is firmly established as an internal standard for highly accurate quantitative analyses and as a metabolic tracer. This technical guide will elucidate the foundational principles of its application, detail its documented uses, and explore its potential in advancing our understanding of the biological significance of N-acyl amino acids.

Introduction to Deuterated Compounds in Biomedical Research

Deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen, has become an invaluable tool in pharmaceutical and metabolic research.[1][2] The substitution of hydrogen with deuterium in a molecule can subtly alter its physicochemical properties, most notably increasing its mass and strengthening the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow down metabolic processes that involve the cleavage of a C-H bond.[3]

The strategic incorporation of deuterium into drug candidates can therefore enhance their metabolic stability, prolong their half-life, and potentially reduce the formation of toxic metabolites.[3] Furthermore, the distinct mass of deuterated compounds makes them ideal tracers and internal standards for mass spectrometry-based analytical methods.[4]

N2-Lauroyl-L-glutamine: A Biologically Significant N-Acyl Amino Acid

N2-Lauroyl-L-glutamine belongs to the class of N-acyl amino acids, which are endogenous signaling molecules involved in a variety of physiological processes. These molecules are characterized by a fatty acyl group linked to an amino acid. N-acyl amides, a broader class that includes N-acyl amino acids, are known to play roles in:

  • Cardiovascular activity

  • Metabolic homeostasis

  • Inflammation

  • Pain perception

  • Motor control

While the specific signaling pathways of N2-Lauroyl-L-glutamine are still under active investigation, its constituent parts, lauric acid and L-glutamine, are well-characterized. Lauric acid is a medium-chain fatty acid, and L-glutamine is the most abundant amino acid in the human body, playing crucial roles in nitrogen transport, energy production, and nucleotide biosynthesis.

Documented Applications of Deuterated N2-Lauroyl-L-glutamine

Currently, the primary documented application of deuterated N2-Lauroyl-L-glutamine (this compound) is as a high-purity internal standard for quantitative analysis in various analytical platforms.

Table 1: Applications of Deuterated N2-Lauroyl-L-glutamine in Analytical Chemistry

ApplicationAnalytical Technique(s)Purpose
Internal Standard LC-MS, GC-MS, NMRTo accurately quantify the endogenous levels of N2-Lauroyl-L-glutamine in biological samples by correcting for sample loss and ionization variability.
Metabolic Tracer Mass SpectrometryTo trace the metabolic fate of N2-Lauroyl-L-glutamine in vitro and in vivo, identifying its breakdown products and metabolic pathways.

Experimental Protocols: A General Framework

While specific published protocols for the biological application of deuterated N2-Lauroyl-L-glutamine are scarce, the following methodologies represent standard approaches where this compound would be invaluable.

Quantification of Endogenous N2-Lauroyl-L-glutamine in Biological Samples using LC-MS/MS

Objective: To accurately measure the concentration of N2-Lauroyl-L-glutamine in plasma, tissue homogenates, or cell lysates.

Methodology:

  • Sample Preparation:

    • To a known volume or weight of the biological sample, add a precise amount of deuterated N2-Lauroyl-L-glutamine (internal standard).

    • Perform a protein precipitation step using a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate the analyte from other sample components using a suitable chromatographic gradient.

    • Detect and quantify the parent and fragment ions of both endogenous (non-deuterated) and deuterated N2-Lauroyl-L-glutamine using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Calculate the ratio of the peak area of the endogenous analyte to the peak area of the deuterated internal standard.

    • Determine the concentration of the endogenous analyte by comparing this ratio to a standard curve generated with known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.

experimental_workflow_quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Tissue, etc.) AddIS Add Deuterated Internal Standard BiologicalSample->AddIS Precipitate Protein Precipitation AddIS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Evaporate Evaporation CollectSupernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS PeakIntegration Peak Area Integration LCMS->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Endogenous / IS) PeakIntegration->RatioCalculation StandardCurve Compare to Standard Curve RatioCalculation->StandardCurve Quantification Quantify Endogenous N2-Lauroyl-L-glutamine StandardCurve->Quantification

Caption: Workflow for the quantification of endogenous N2-Lauroyl-L-glutamine.

Potential Biological Applications: Exploring Future Research Directions

The availability of deuterated N2-Lauroyl-L-glutamine opens up avenues for a deeper understanding of the biological roles of N-acyl amino acids.

Elucidating Metabolic Pathways

By administering deuterated N2-Lauroyl-L-glutamine to cell cultures or animal models, researchers can trace its metabolic fate. Mass spectrometry can then be used to identify deuterated metabolites, providing direct evidence of the enzymatic pathways involved in its breakdown and transformation.

metabolic_pathway_tracing Deuterated_NLG Deuterated N2-Lauroyl-L-glutamine Metabolite_A Deuterated Metabolite A Deuterated_NLG->Metabolite_A Enzyme 1 Metabolite_B Deuterated Metabolite B Deuterated_NLG->Metabolite_B Enzyme 2 Metabolite_C Deuterated Metabolite C Metabolite_A->Metabolite_C Enzyme 3 Excretion Excretion Metabolite_B->Excretion Metabolite_C->Excretion

Caption: Tracing the metabolic fate of deuterated N2-Lauroyl-L-glutamine.

Investigating Pharmacokinetics and Bioavailability

In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical. Deuterated N2-Lauroyl-L-glutamine can be used in pharmacokinetic studies to:

  • Determine its oral bioavailability.

  • Assess its distribution in different tissues.

  • Characterize its metabolic stability and clearance rate.

Table 2: Hypothetical Pharmacokinetic Parameters Measurable with Deuterated N2-Lauroyl-L-glutamine

ParameterDescription
Tmax Time to reach maximum plasma concentration.
Cmax Maximum plasma concentration.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t1/2 Half-life, the time required for the plasma concentration to decrease by half.
CL Clearance, the volume of plasma cleared of the compound per unit time.
Probing Target Engagement and Signaling Pathways

While more speculative, deuterated N2-Lauroyl-L-glutamine could potentially be used in advanced techniques to study its interaction with cellular targets. For instance, if a specific receptor or enzyme that binds N2-Lauroyl-L-glutamine is identified, the deuterated version could be used in competitive binding assays or to quantify target engagement in vivo.

signaling_pathway_investigation Deuterated_NLG Deuterated N2-Lauroyl-L-glutamine Receptor Cell Surface Receptor Deuterated_NLG->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Biological_Response Biological Response Signaling_Cascade->Biological_Response Modulation

Caption: Investigating the interaction of deuterated N2-Lauroyl-L-glutamine with a signaling pathway.

Conclusion

Deuterated N2-Lauroyl-L-glutamine is a powerful analytical tool that is essential for the accurate quantification of its endogenous counterpart and for tracing its metabolic fate. While direct studies on its biological effects are yet to be widely published, its application as an internal standard and metabolic tracer provides the foundational methodology required to explore the intricate biological roles of N-acyl amino acids. Future research leveraging this stable isotope-labeled compound will undoubtedly contribute to a deeper understanding of metabolic regulation and may unveil new therapeutic targets for a range of diseases.

References

N2-Lauroyl-L-glutamine-d23: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for N2-Lauroyl-L-glutamine-d23, a deuterated N-acyl amino acid. Given the limited availability of specific stability data for this isotopically labeled compound, this guide combines information from suppliers, data on the parent compound L-glutamine, and general principles of stability for deuterated molecules. The experimental protocols and quantitative data presented are illustrative and intended to serve as a framework for stability assessment.

Overview of this compound

This compound is the deuterated form of N2-Lauroyl-L-glutamine, where 23 hydrogen atoms on the lauroyl chain have been replaced with deuterium. This modification makes it a valuable internal standard for quantitative analysis by mass spectrometry (MS) in pharmacokinetic and metabolic studies. Understanding its stability is critical to ensure the accuracy and reliability of experimental results.

Recommended Storage Conditions

To maintain the integrity of this compound, it is essential to adhere to the recommended storage conditions provided by suppliers. These recommendations are summarized in the table below.

FormStorage TemperatureDurationNotes
Solid (Powder) -20°C[1][2]Long-termProtect from moisture.
2-8°C[3]Short- to mid-termSuitable for routine use.
In Solvent -80°C[1]Long-termUse a suitable anhydrous solvent. Aliquot to avoid freeze-thaw cycles.
Shipping Ambient TemperatureShort-term (a few days)[4]Stable for the duration of typical shipping and customs clearance[4].

Stability Profile

While specific stability studies on this compound are not extensively published, its stability can be inferred from the behavior of its parent compound, L-glutamine, and general knowledge of N-acyl amino acids.

Key Factors Influencing Stability:

  • Temperature: As with most chemical compounds, higher temperatures will accelerate degradation.

  • pH: The stability of the glutamine moiety is pH-dependent. In aqueous solutions, L-glutamine is most stable in the pH range of 5.0 to 7.5[5].

  • Moisture/Humidity: The presence of water can lead to hydrolytic degradation of the amide bonds.

  • Light: While not extensively documented for this specific molecule, photostability should be considered, and storage in the dark is recommended as a general precaution.

Expected Degradation Pathways:

The primary degradation pathways for this compound are expected to involve the hydrolysis of its two amide bonds:

  • Deamidation of the Glutamine Side Chain: The terminal amide of the glutamine residue can hydrolyze to form a carboxylic acid, yielding N2-Lauroyl-L-glutamic acid-d23 and ammonia. This is a common degradation pathway for glutamine and its derivatives[5][6].

  • Hydrolysis of the N-Acyl Bond: The amide bond linking the lauroyl group to the glutamine can also hydrolyze, which would result in the formation of L-glutamine-d23 and lauric acid.

The deuteration on the lauroyl chain is not expected to significantly alter these chemical degradation pathways but may have a minor effect on the reaction rates.

G A This compound B N2-Lauroyl-L-glutamic acid-d23 + Ammonia A->B Deamidation (Hydrolysis) C L-Glutamine + Lauric acid-d23 A->C N-Acyl Hydrolysis

Figure 1. Inferred hydrolytic degradation pathways for this compound.

Illustrative Quantitative Stability Data

The following tables present hypothetical data to illustrate how the stability of this compound might be presented. This data is for illustrative purposes only and is not the result of experimental testing.

Table 1: Illustrative Long-Term Stability of Solid this compound

Storage ConditionTime (Months)Purity (%)Appearance
-20°C 099.8White Powder
699.7White Powder
1299.6White Powder
2499.5White Powder
4°C 099.8White Powder
699.2White Powder
1298.5White Powder
2497.1White Powder
25°C / 60% RH 099.8White Powder
198.9White Powder
396.5White Powder
693.2Off-white Powder

Table 2: Illustrative Stability of this compound in Acetonitrile Solution at -80°C

Time (Months)Concentration (mg/mL)Purity (%)
01.0099.8
60.9999.7
120.9999.6
240.9899.5

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound would involve both long-term and accelerated stability testing, as well as forced degradation studies to identify potential degradation products.

Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and to develop stability-indicating analytical methods[7].

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 80°C for 48 hours.

    • Photodegradation: Expose the solution to a calibrated light source (e.g., ICH option 2) for a defined period.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method with UV and MS detection to separate and identify the parent compound and any degradation products.

Stability-Indicating HPLC-MS Method

Objective: To develop a validated analytical method to quantify this compound and its degradation products.

Illustrative HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A time-programmed gradient from low to high organic content (Mobile Phase B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Detection:

    • UV/Vis Diode Array Detector (DAD) at a suitable wavelength (e.g., 210 nm).

    • Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with electrospray ionization (ESI) in both positive and negative ion modes.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Evaluation A This compound Stock B Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C HPLC Separation (C18 Column) B->C Inject Sample D Detection (UV/Vis DAD) C->D E Mass Spectrometry (ESI-MS/MS) C->E F Quantify Parent Peak D->F G Identify Degradation Products E->G H Calculate Purity & Degradation (%) F->H G->H

Figure 2. General experimental workflow for a forced degradation study.

Summary and Recommendations

  • Storage: For long-term stability, this compound powder should be stored at -20°C. Solutions should be stored at -80°C and aliquoted to prevent repeated freeze-thaw cycles. For short-term use, refrigeration at 2-8°C is acceptable.

  • Handling: Handle the solid material in a dry environment to minimize exposure to moisture. When preparing solutions, use high-purity, anhydrous solvents if possible.

  • Stability in Solution: Based on data from L-glutamine, aqueous solutions of this compound are likely to be unstable over time, especially at room temperature or higher. For analytical purposes, solutions should be prepared fresh.

  • Verification: It is recommended that users perform their own stability assessments under their specific experimental conditions, particularly when the compound is used as a quantitative internal standard.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the integrity and reliability of this compound in their studies.

References

Isotopic Purity of N2-Lauroyl-L-glutamine-d23: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of N2-Lauroyl-L-glutamine-d23, a deuterated derivative of N2-Lauroyl-L-glutamine. This document outlines the analytical methods for determining isotopic purity, presents available data, and details plausible experimental protocols. The information is intended to guide researchers in the application and quality assessment of this stable isotope-labeled compound in various research and development settings.

Introduction to this compound

N2-Lauroyl-L-glutamine is a derivative of the amino acid L-glutamine, where a lauroyl group (a 12-carbon fatty acid) is attached to the alpha-amino group. The deuterated form, this compound, incorporates 23 deuterium (B1214612) atoms, typically replacing hydrogens on the lauroyl group. Stable isotope-labeled compounds like this are valuable tools in mass spectrometry-based quantitative analyses, serving as internal standards to improve the accuracy and precision of measurements. One of its applications is as a solubilizing detergent in novel protein refolding systems[1].

Isotopic Purity Data

The isotopic purity of a deuterated compound is a critical parameter, indicating the percentage of the molecule that is fully deuterated at the intended positions. Commercially available this compound is reported to have a high level of purity.

Table 1: Commercially Available this compound Purity

Parameter Specification Source
Chemical Purity≥98%InvivoChem[2]

Note: This table reflects the chemical purity, which includes both the deuterated compound and any non-deuterated or partially deuterated species.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques capable of distinguishing between different isotopic forms (isotopologues). High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.[3][4][5]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining isotopic enrichment by measuring the mass-to-charge ratio of ions with high precision.[4][6]

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Chromatographic Separation (Optional but Recommended): The sample is injected into a liquid chromatography system, typically an ultra-performance liquid chromatography (UPLC) system, to separate the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is a common method for generating ions of the analyte.[4][7]

  • Mass Analysis: The ions are analyzed by a high-resolution mass spectrometer (e.g., Orbitrap or TOF). The instrument's high resolving power allows for the separation of the different isotopologue peaks (D0 to Dn).

  • Data Analysis:

    • The relative abundance of each isotopologue is determined from the mass spectrum.

    • The isotopic purity is calculated based on the relative intensities of the H/D isotopologue ions, often after correcting for the natural isotopic contributions of other elements in the molecule.[7]

Workflow for HRMS-based Isotopic Purity Determination:

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Prep Prepare Solution UPLC UPLC Separation Prep->UPLC Inject ESI Electrospray Ionization UPLC->ESI Elute HRMS HRMS Analysis ESI->HRMS Introduce Ions Abundance Determine Isotopologue Abundance HRMS->Abundance Acquire Spectra Purity Calculate Isotopic Purity Abundance->Purity

Caption: Workflow for determining isotopic purity using UPLC-HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium labeling and assess isotopic purity.[3]

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent appropriate for NMR (e.g., CDCl3, DMSO-d6).

  • Data Acquisition: ¹H NMR and ²H NMR spectra are acquired.

  • Data Analysis:

    • In the ¹H NMR spectrum, the absence or significant reduction of signals at the positions of deuteration confirms successful labeling.

    • The ²H NMR spectrum will show signals corresponding to the deuterium atoms, confirming their presence.

    • The relative integration of the residual proton signals in the ¹H NMR spectrum compared to a non-deuterated internal standard can be used to quantify the isotopic purity.

Logical Flow for Multi-technique Validation:

Validation_Flow Compound This compound HRMS HRMS Analysis Compound->HRMS NMR NMR Analysis Compound->NMR Purity Isotopic Purity (%) HRMS->Purity Structure Structural Integrity NMR->Structure Final Validated Compound Purity->Final Structure->Final

Caption: Logical flow for the validation of deuterated compounds.

Synthesis of this compound

A likely approach involves the acylation of L-glutamine with a deuterated lauroyl chloride (Lauroyl-d23 chloride).

Plausible Synthesis Pathway:

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Glutamine L-Glutamine Acylation Acylation Glutamine->Acylation Lauroyl Lauroyl-d23 Chloride Lauroyl->Acylation Product This compound Acylation->Product

Caption: Plausible synthesis pathway for this compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in mass spectrometry-based bioanalysis. Its use is crucial for the accurate quantification of its non-deuterated counterpart in complex biological matrices such as plasma, tissue homogenates, and cell lysates.

L-glutamine itself is a conditionally essential amino acid with numerous physiological roles, including serving as a metabolic fuel for rapidly dividing cells and maintaining mucosal integrity.[8][9] Research into the metabolism and therapeutic potential of L-glutamine and its derivatives can benefit from the use of stable isotope-labeled versions for tracer studies.

Conclusion

The isotopic purity of this compound is a critical quality attribute that should be rigorously assessed to ensure its suitability for quantitative applications. While specific data and protocols for this compound are not widely published, established analytical techniques such as HRMS and NMR provide reliable means for its characterization. Researchers, scientists, and drug development professionals should ensure that the isotopic purity of any batch of this compound is well-documented before its use in regulated or sensitive studies.

References

N2-Lauroyl-L-glutamine-d23 as a Tracer in Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of N2-Lauroyl-L-glutamine-d23 as a stable isotope tracer in metabolic research. This document details the underlying principles, experimental methodologies, and data interpretation relevant to the study of N-acyl amino acids (NAAs) and their role in cellular signaling and metabolism.

Introduction to N-Acyl Amino Acids and N2-Lauroyl-L-glutamine

N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules, formed by the amide linkage of a fatty acid to an amino acid. N-Lauroyl-L-glutamine is a member of this family, specifically a long-chain N-acyl amide. These molecules are involved in a variety of physiological processes, including metabolic homeostasis, inflammation, and cell signaling. The study of NAAs is a rapidly growing field, with significant potential for understanding disease mechanisms and for novel therapeutic development.

This compound is a deuterated form of N-Lauroyl-L-glutamine, where 23 hydrogen atoms in the lauroyl chain have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal tool for metabolic studies using mass spectrometry (MS). When introduced into a biological system, the deuterated tracer can be distinguished from its endogenous, unlabeled counterpart by its higher mass. This allows for the precise tracking of its metabolic fate, including its uptake, transport, and conversion to downstream metabolites. Furthermore, this compound can serve as an internal standard for the accurate quantification of endogenous N-Lauroyl-L-glutamine in various biological matrices.

Biosynthesis and Degradation of N-Acyl Amino Acids

The cellular levels of NAAs are tightly controlled through a balance of synthesis and degradation pathways. Understanding these pathways is crucial for interpreting data from tracer studies.

Biosynthesis

The primary route for the synthesis of NAAs is the direct condensation of a fatty acid (or its activated form, acyl-CoA) with an amino acid. This reaction is catalyzed by several enzymes, including:

  • Cytochrome c: This mitochondrial enzyme can catalyze the formation of various NAAs.

  • Glycine N-acyltransferase-like (GLYATL) enzymes: These enzymes are involved in the formation of amide bonds between acyl-CoAs and amino acids.

dot

General Biosynthesis of N-Acyl Amino Acids cluster_synthesis Synthesis Fatty_Acid Fatty Acid / Acyl-CoA NAA N-Acyl Amino Acid Fatty_Acid->NAA Amino_Acid Amino Acid Amino_Acid->NAA Enzyme_c Cytochrome c Enzyme_c->NAA catalyzes Enzyme_g GLYATL Enzymes Enzyme_g->NAA catalyzes

Caption: General biosynthetic pathway of N-acyl amino acids.

Degradation

The primary enzyme responsible for the degradation of many NAAs is Fatty Acid Amide Hydrolase (FAAH) . FAAH is a serine hydrolase that cleaves the amide bond, releasing the constituent fatty acid and amino acid.

dot

Degradation of N-Acyl Amino Acids cluster_degradation Degradation NAA N-Acyl Amino Acid Fatty_Acid Fatty Acid NAA->Fatty_Acid Amino_Acid Amino Acid NAA->Amino_Acid Enzyme_f FAAH Enzyme_f->NAA catalyzes hydrolysis

Caption: Primary degradation pathway of N-acyl amino acids.

Experimental Protocols for Metabolic Tracing with this compound

The following provides a generalized experimental workflow for a metabolic tracing study using this compound in a cell culture model. This protocol can be adapted for in vivo studies with appropriate modifications.

dot

Experimental Workflow for Metabolic Tracing A 1. Cell Culture and Treatment B 2. Introduction of this compound A->B Prepare cells C 3. Time-Course Incubation B->C Add tracer D 4. Metabolite Extraction C->D Collect samples at time points E 5. LC-MS/MS Analysis D->E Prepare for analysis F 6. Data Analysis & Interpretation E->F Acquire data

Caption: A typical experimental workflow for a metabolic tracing study.

Cell Culture and Treatment
  • Culture cells of interest to the desired confluency in appropriate growth medium.

  • Apply any experimental treatments (e.g., drug compounds, genetic modifications) and include appropriate vehicle controls.

  • Ensure consistent cell numbers across all experimental conditions.

Introduction of this compound
  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO).

  • Replace the standard culture medium with a medium containing a known concentration of this compound. The optimal concentration should be determined empirically but is typically in the low micromolar range.

Time-Course Incubation
  • Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic changes in metabolite levels.

  • At each time point, harvest the cells and/or the culture medium for metabolite extraction.

Metabolite Extraction
  • Cell Pellet:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80:20 methanol:water or a 2:2:1 mixture of acetonitrile:methanol:water).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

  • Culture Medium:

    • Collect the culture medium and centrifuge to remove any detached cells.

    • Add a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

    • Centrifuge and collect the supernatant.

  • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

LC-MS/MS Analysis
  • Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography (LC) separation.

  • Perform chromatographic separation using a column appropriate for polar metabolites (e.g., HILIC or a reversed-phase column with an ion-pairing agent).

  • Analyze the samples using a tandem mass spectrometer (MS/MS) operating in a multiple reaction monitoring (MRM) mode.

    • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for both endogenous (unlabeled) N-Lauroyl-L-glutamine and the deuterated tracer (this compound).

    • Example Transitions (Hypothetical):

      • N-Lauroyl-L-glutamine: [M+H]+ → fragment ion

      • This compound: [M+H]+ → fragment ion (shifted by the mass of the deuterium atoms)

Data Analysis and Interpretation
  • Quantify the peak areas for both the labeled and unlabeled forms of N-Lauroyl-L-glutamine and any of its identified metabolites.

  • Calculate the isotopic enrichment, which is the ratio of the labeled metabolite to the total pool of that metabolite (labeled + unlabeled).

  • Plot the isotopic enrichment over time to determine the rate of tracer incorporation and turnover.

  • When used as an internal standard for absolute quantification, a known amount of this compound is spiked into the sample before extraction. The ratio of the peak area of the endogenous analyte to the internal standard is used to calculate the concentration of the endogenous analyte.

Quantitative Data Presentation

While specific quantitative data for this compound tracing studies are not yet widely published, the following tables illustrate how such data would be structured for clarity and comparison.

Table 1: LC-MS/MS Parameters for N-Lauroyl-L-glutamine Analysis

ParameterSetting
Chromatography
Column[Specify Column Type, e.g., HILIC, C18]
Mobile Phase A[Specify, e.g., Water with 0.1% Formic Acid]
Mobile Phase B[Specify, e.g., Acetonitrile with 0.1% Formic Acid]
Gradient[Detail the gradient profile]
Flow Rate[Specify, e.g., 0.4 mL/min]
Column Temperature[Specify, e.g., 40 °C]
Mass Spectrometry
Ionization Mode[Specify, e.g., Positive Electrospray Ionization (ESI+)]
MRM Transition (Endogenous)[Precursor ion > Product ion]
MRM Transition (d23-labeled)[Precursor ion+23 > Product ion]
Collision Energy[Specify in eV]
Dwell Time[Specify in ms]

Table 2: Hypothetical Isotopic Enrichment Data from a Tracer Study

Time (hours)% Labeled N-Lauroyl-L-glutamine (Control)% Labeled N-Lauroyl-L-glutamine (Treatment X)
00.0 ± 0.00.0 ± 0.0
115.2 ± 2.18.5 ± 1.5
445.8 ± 5.325.1 ± 3.8
868.3 ± 7.942.6 ± 5.1
2485.1 ± 9.255.9 ± 6.4

Data are presented as mean ± standard deviation.

Signaling Pathways of N-Acyl Amino Acids

NAAs exert their biological effects through interaction with various cellular targets, including G protein-coupled receptors (GPCRs). The specific signaling cascades activated can vary depending on the specific NAA and the cell type.

dot

General Signaling Pathway of N-Acyl Amino Acids NAA N-Acyl Amino Acid Receptor GPCR NAA->Receptor binds G_Protein G Protein Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers

Caption: A generalized signaling cascade initiated by N-acyl amino acids.

Conclusion

This compound is a powerful tool for investigating the metabolism and signaling roles of N-Lauroyl-L-glutamine. As a stable isotope tracer, it enables the precise tracking of metabolic pathways and can serve as an invaluable internal standard for accurate quantification. The methodologies outlined in this guide provide a framework for researchers to design and execute robust metabolic studies, contributing to a deeper understanding of the biological significance of N-acyl amino acids in health and disease. Further research utilizing such tracers is anticipated to uncover novel therapeutic targets and biomarkers.

Navigating the Solubility of N2-Lauroyl-L-glutamine-d23 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N2-Lauroyl-L-glutamine-d23 is a deuterated derivative of N2-Lauroyl-L-glutamine, a lipoamino acid with applications in various scientific fields, including drug delivery and material science. Understanding its solubility in organic solvents is critical for its effective formulation and application. This technical guide provides a comprehensive overview of the expected solubility characteristics of this compound, outlines a detailed experimental protocol for determining its solubility, and presents a visual workflow to aid in experimental design. Due to a lack of specific published quantitative data for this compound, this guide draws upon the general principles of lipoamino acid and N-acyl amino acid solubility. The deuterated form is expected to have nearly identical solubility to its non-deuterated counterpart.

Understanding the Solubility Profile of N-Acyl Amino Acids

N2-Lauroyl-L-glutamine is an amphiphilic molecule, possessing both a lipophilic lauroyl tail and a hydrophilic glutamine headgroup. This dual nature governs its solubility in different solvents. The process of acylating an amino acid, such as glutamine, with a fatty acid chain generally enhances its solubility in less polar, organic solvents.[1]

Predicted Solubility in Common Organic Solvents

While precise quantitative data for this compound is not currently available in public literature, a qualitative assessment of its likely solubility in various organic solvents can be made based on the principles of "like dissolves like" and the known behavior of similar N-acyl amino acids.

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, EthanolLikely Soluble to Sparingly SolubleThe glutamine headgroup can form hydrogen bonds with the solvent, while the lauroyl tail has some affinity for the alkyl part of the alcohols.
Aprotic Polar Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF)Likely SolubleThese solvents are strong hydrogen bond acceptors and can effectively solvate the glutamine moiety.
Nonpolar Hexane, TolueneLikely Insoluble to Sparingly SolubleThe long lauroyl chain will have some affinity for these solvents, but the highly polar glutamine headgroup will limit solubility.
Chlorinated Dichloromethane, ChloroformSparingly Soluble to SolubleThese solvents have an intermediate polarity that may partially accommodate both the polar and nonpolar ends of the molecule.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest. This protocol is based on the widely used isothermal equilibrium method.

Materials and Equipment
  • This compound (solid)

  • Organic solvent of interest (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (B75204) (e.g., 4 mL glass vials)

  • Constant temperature incubator or shaker bath

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another suitable analytical instrument for quantification.

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that a solid phase remains after equilibrium is reached.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 36, 48 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is recommended to take the sample from the upper part of the solution.

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. The filter material must be compatible with the organic solvent used.

    • Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Calculate the solubility in terms of mg/mL or mol/L based on the concentration of the saturated solution and the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add Excess Solute B Add Known Volume of Solvent A->B C Incubate at Constant Temperature (e.g., 24-48h) B->C D Settle Excess Solid C->D E Filter Supernatant D->E F Dilute Sample E->F G Quantify by HPLC F->G H H G->H Calculate Solubility

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

Technical Guide to the Certificate of Analysis for N2-Lauroyl-L-glutamine-d23

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the core components of a Certificate of Analysis (CoA) for the isotopically labeled compound, N2-Lauroyl-L-glutamine-d23. A CoA is a critical quality control document that ensures the identity, purity, and quality of a chemical standard.[1][2][3] This guide outlines the key analytical data and experimental methodologies used to certify this material, ensuring its suitability for research and development applications, particularly as an internal standard in mass spectrometry-based quantification.[4]

Quantitative Data Summary

The following table summarizes the typical specifications and analytical results for a batch of this compound.

Test ParameterSpecificationResultMethod
Physical Properties
AppearanceWhite to off-white solidConformsVisual Inspection
Chemical Properties
Molecular FormulaC17H9D23N2O4C17H9D23N2O4Mass Spectrometry
Molecular Weight351.59 g/mol 351.58 g/mol Mass Spectrometry
Purity and Identity
Chemical Purity (HPLC)≥98.0%99.5%HPLC-UV
Isotopic Purity (MS)≥98%99.2%LC-MS
Structure ConfirmationConforms to structureConforms¹H-NMR

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are representative of the standard procedures used for the quality control of deuterated chemical standards.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method determines the chemical purity of the compound by separating it from any non-deuterated or other impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, such as methanol, to a final concentration of approximately 1 mg/mL.

Isotopic Purity by Mass Spectrometry (MS)

This protocol is designed to determine the isotopic enrichment of deuterium (B1214612) in the this compound molecule.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).[4][5][6]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Full scan from m/z 100-500.

  • Sample Infusion: The sample, prepared as in the HPLC method, is introduced into the mass spectrometer.

  • Data Analysis:

    • The mass spectrum of the deuterated compound is acquired.

    • The relative intensities of the ion corresponding to the fully deuterated molecule (d23) and any ions corresponding to incompletely deuterated species (d0 to d22) are measured.

    • The isotopic purity is calculated as the percentage of the d23 ion intensity relative to the sum of the intensities of all isotopic species.

Structural Confirmation by ¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to confirm the chemical structure of the molecule. For a highly deuterated compound like this compound, the ¹H-NMR spectrum is expected to show a significant reduction or absence of proton signals at positions where deuterium has been incorporated.

Methodology:

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated solvent such as Methanol-d4 or DMSO-d6.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition: A standard ¹H-NMR spectrum is acquired. The absence of signals corresponding to the lauroyl chain protons confirms successful deuteration. The remaining proton signals (e.g., from the glutamine backbone) should be consistent with the expected structure.

Visualization of Workflows and Pathways

Quality Control Analytical Workflow

The following diagram illustrates the typical workflow for the quality control analysis of a chemical reference material, from sample reception to the issuance of the Certificate of Analysis.[2]

Quality Control Workflow Quality Control Workflow for this compound cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review and Certification Sample_Reception Sample Reception and Login Sample_Preparation Sample Preparation for Analysis Sample_Reception->Sample_Preparation HPLC_Purity Chemical Purity by HPLC Sample_Preparation->HPLC_Purity MS_Isotopic_Purity Isotopic Purity by MS Sample_Preparation->MS_Isotopic_Purity NMR_Structure Structural Confirmation by NMR Sample_Preparation->NMR_Structure Physical_Tests Physical Properties (Appearance) Sample_Preparation->Physical_Tests Data_Analysis Data Analysis and Interpretation HPLC_Purity->Data_Analysis MS_Isotopic_Purity->Data_Analysis NMR_Structure->Data_Analysis Physical_Tests->Data_Analysis QA_Review Quality Assurance Review Data_Analysis->QA_Review CoA_Generation Certificate of Analysis Generation QA_Review->CoA_Generation

Caption: Quality Control Workflow for a Chemical Reference Material.

References

Methodological & Application

Application Note & Protocol: Quantification of N2-Lauroyl-L-glutamine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N2-Lauroyl-L-glutamine is an amino acid derivative with potential applications in various fields, including cosmetics and pharmaceuticals. Accurate and sensitive quantification of this compound in different matrices is crucial for research, development, and quality control. This document provides a detailed methodology for the development and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N2-Lauroyl-L-glutamine. This method is designed for researchers, scientists, and professionals in drug development.

Experimental Workflow

The overall experimental workflow for the quantification of N2-Lauroyl-L-glutamine is depicted below.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Supernatant Extraction Precipitate->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Figure 1: Experimental workflow for N2-Lauroyl-L-glutamine quantification.

Experimental Protocols

Sample Preparation Protocol

This protocol describes the extraction of N2-Lauroyl-L-glutamine from a biological matrix (e.g., plasma, cell lysate) using protein precipitation.

Materials:

  • Biological sample

  • N2-Lauroyl-L-glutamine standard

  • Internal Standard (IS) solution (e.g., deuterated N2-Lauroyl-L-glutamine)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Thawing: Thaw biological samples on ice.

  • Aliquoting: Aliquot 100 µL of the sample into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution to each sample, vortex briefly.

  • Protein Precipitation: Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube without disturbing the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Transfer to Vial: Transfer the clear supernatant to an LC-MS vial for analysis.

LC-MS/MS Method Protocol

This protocol outlines the instrumental parameters for the quantification of N2-Lauroyl-L-glutamine.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 2% B to 95% B over 5 min, hold at 95% B for 2 min, return to 2% B and equilibrate for 3 min

MS/MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +4500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N2-Lauroyl-L-glutamine[M+H]+[Fragment 1]+Optimized
[Fragment 2]+Optimized
Internal Standard[M+H]+[Fragment 1]+Optimized

Note: The exact m/z values for precursor and product ions, as well as the optimal collision energies, need to be determined experimentally by infusing a standard solution of N2-Lauroyl-L-glutamine into the mass spectrometer.

Method Validation

A thorough validation of the analytical method should be performed to ensure its reliability, accuracy, and precision. The key validation parameters are outlined below.

Method Validation cluster_validation Method Validation Parameters Linearity Linearity & Range Validation Validated Method Linearity->Validation Accuracy Accuracy Accuracy->Validation Precision Precision (Intra- & Inter-day) Precision->Validation LLOQ Lower Limit of Quantification LLOQ->Validation Selectivity Selectivity & Specificity Selectivity->Validation Matrix Matrix Effect Matrix->Validation Stability Stability Stability->Validation

Figure 2: Key parameters for LC-MS/MS method validation.

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is an example of how to present the results from a sample batch analysis.

Table 1: Quantitative Results for N2-Lauroyl-L-glutamine
Sample IDAnalyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Calculated Concentration (ng/mL)
BlankND150234-ND
LLOQ12561498760.00841.0
QC Low37891512340.02513.1
QC Mid381231508760.252730.2
QC High756431499870.504360.5
Sample 1234561501230.156218.7
Sample 2567891510980.375945.1

ND: Not Detected

Table 2: Summary of Method Validation Parameters
ParameterResultAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Accuracy (%) 95 - 105%85 - 115% (80 - 120% for LLOQ)
Precision (CV%) < 10%≤ 15% (≤ 20% for LLOQ)
LLOQ (ng/mL) 1.0Signal-to-Noise ≥ 10
Matrix Effect (%) 90 - 110%Within acceptable range
Recovery (%) > 85%Consistent and reproducible

This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of N2-Lauroyl-L-glutamine. The provided protocols and data presentation formats can be adapted to specific research needs and laboratory instrumentation.

Application Note: High-Throughput Quantification of N-Lauroyl-L-glutamine in Human Plasma Using N2-Lauroyl-L-glutamine-d23 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of N2-Lauroyl-L-glutamine in human plasma. The method employs its stable isotope-labeled analog, N2-Lauroyl-L-glutamine-d23, as an internal standard (IS) to ensure high precision and accuracy, correcting for variability during sample preparation and analysis.[1][2][3] This assay is crucial for pharmacokinetic studies, drug development, and metabolomic research involving N-acyl amino acids.

Introduction

N-acyl amino acids, such as N2-Lauroyl-L-glutamine, are a class of lipid signaling molecules involved in various physiological processes.[4] Accurate quantification of these molecules in biological matrices is essential for understanding their roles in health and disease. The use of a stable isotope-labeled internal standard, which has nearly identical physicochemical properties to the analyte, is the gold standard for quantitative bioanalysis using LC-MS/MS.[5][6] this compound serves as an ideal internal standard, co-eluting with the analyte and compensating for matrix effects, extraction inconsistencies, and ionization suppression.[1][7]

Principle of the Method

A known concentration of the internal standard, this compound, is added to plasma samples, calibration standards, and quality control samples at the beginning of the sample preparation process.[2] Following protein precipitation to remove macromolecules, the supernatant is directly injected into the LC-MS/MS system. The analyte and the internal standard are separated from other endogenous components by reversed-phase chromatography and detected by tandem mass spectrometry using electrospray ionization in the positive ion mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Materials and Reagents

  • Analytes and Internal Standard:

    • N2-Lauroyl-L-glutamine (CAS: 109570-04-9)[8]

    • This compound (CAS: 1795786-88-7)[9][10][11][12][13]

  • Solvents and Chemicals:

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of N2-Lauroyl-L-glutamine and this compound into separate 1 mL volumetric flasks.

    • Dissolve the compounds in methanol and bring to volume.

  • Working Standard Solutions:

    • Prepare serial dilutions of the N2-Lauroyl-L-glutamine stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation
  • Pipette 50 µL of plasma samples, calibration standards, or quality control samples into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except for the blank.

  • Add 200 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: Chromatographic Gradient

Time (min)% Mobile Phase B
0.0030
2.5095
3.5095
3.5130
5.0030

Mass Spectrometry:

ParameterCondition
Mass Spectrometer Sciex Triple Quad™ 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
CAD Gas Medium
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters

CompoundQ1 Mass (m/z)Q3 Mass (m/z)Declustering Potential (DP)Collision Energy (CE)
N2-Lauroyl-L-glutamine329.2130.18025
This compound352.4130.18025

Data Presentation

Table 3: Calibration Curve Summary

AnalyteCalibration Range (ng/mL)
N2-Lauroyl-L-glutamine1 - 1000> 0.995

Table 4: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LQC3≤ 5.2≤ 6.195.8 - 104.3
MQC50≤ 4.5≤ 5.597.2 - 103.1
HQC800≤ 3.8≤ 4.998.5 - 101.7

Visualization of Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_addition Add Internal Standard (this compound) plasma->is_addition ppt Protein Precipitation (200 µL Acetonitrile) is_addition->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (Reversed-Phase) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte / IS) integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Experimental workflow from sample preparation to data analysis.

logical_relationship analyte N2-Lauroyl-L-glutamine (Analyte) sample_prep Sample Preparation (Extraction, etc.) analyte->sample_prep is This compound (Internal Standard) is->sample_prep lc_ms LC-MS/MS System (Injection, Ionization) sample_prep->lc_ms analyte_response Analyte Peak Area lc_ms->analyte_response is_response IS Peak Area lc_ms->is_response ratio Peak Area Ratio (Analyte / IS) analyte_response->ratio is_response->ratio concentration Analyte Concentration ratio->concentration

Caption: Ratiometric quantification using an internal standard.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput means for the quantification of N2-Lauroyl-L-glutamine in human plasma. The use of the stable isotope-labeled internal standard, this compound, is critical for achieving the required precision and accuracy for regulated bioanalysis. This method is well-suited for application in clinical and preclinical studies.

References

Application Note and Protocol for the Quantification of N2-Lauroyl-L-glutamine in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Lauroyl-L-glutamine is an N-acyl amino acid of interest in various fields of biomedical research, including metabolism and drug development. Accurate quantification of this analyte in biological matrices such as plasma is crucial for pharmacokinetic, pharmacodynamic, and biomarker studies. This document provides a detailed protocol for the sensitive and selective quantification of N2-Lauroyl-L-glutamine in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on a protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection by Multiple Reaction Monitoring (MRM).

Experimental Workflow

The overall experimental workflow for the quantification of N2-Lauroyl-L-glutamine in plasma is depicted below.

Workflow plasma Plasma Sample is_spike Spike with Internal Standard (N2-Lauroyl-L-glutamine-d23) plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing and Quantification lcms->data

Caption: Experimental workflow for N2-Lauroyl-L-glutamine quantification.

Materials and Methods

Reagents and Materials
  • N2-Lauroyl-L-glutamine (Analyte)

  • This compound (Internal Standard, ISTD)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N2-Lauroyl-L-glutamine in methanol.

  • ISTD Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of the ISTD in the same diluent.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the ISTD working solution.

  • Add 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

SamplePrep cluster_prep Sample Preparation plasma 100 µL Plasma istd Add 10 µL ISTD plasma->istd acn Add 400 µL Acetonitrile istd->acn vortex Vortex (1 min) acn->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant for Analysis centrifuge->supernatant

Caption: Protein precipitation protocol for plasma samples.

LC-MS/MS Conditions

The following tables summarize the optimized parameters for the LC-MS/MS analysis.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and re-equilibrate for 3 min

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Gas Temperature350°C
Gas Flow10 L/min
Nebulizer Pressure45 psi

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
N2-Lauroyl-L-glutamine329.2130.110020
N2-Lauroyl-L-glutamine329.284.110025
This compound (ISTD)352.2130.110020

Data Presentation

The quantitative data for the assay should be summarized as follows:

Table 4: Calibration Curve Summary

AnalyteCalibration Range (ng/mL)Weighting
N2-Lauroyl-L-glutamine1 - 1000> 0.991/x²

Table 5: Method Validation Summary

ParameterLow QC (3 ng/mL)Mid QC (100 ng/mL)High QC (800 ng/mL)
Intra-day Precision (%RSD, n=6) < 15%< 10%< 10%
Inter-day Precision (%RSD, n=18) < 15%< 10%< 10%
Accuracy (%Bias) ± 15%± 15%± 15%
Recovery (%) > 85%> 85%> 85%
Matrix Effect (%) 90 - 110%90 - 110%90 - 110%

Logical Relationship of Key Steps

The successful quantification of N2-Lauroyl-L-glutamine relies on the interplay of several critical steps, from sample collection to data analysis.

LogicalFlow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical sample_collection Proper Sample Collection & Handling sample_storage Correct Sample Storage (-80°C) sample_collection->sample_storage sample_prep Accurate Sample Preparation sample_storage->sample_prep lc_separation Optimal LC Separation sample_prep->lc_separation ms_detection Sensitive MS Detection lc_separation->ms_detection data_integrity Data Integrity and Processing ms_detection->data_integrity quantification Accurate Quantification data_integrity->quantification final_result Reliable Quantitative Results quantification->final_result Reliable Results

Caption: Logical flow for reliable quantitative results.

Application Notes & Protocols for the Analysis of N2-Lauroyl-L-glutamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N2-Lauroyl-L-glutamine is an N-acyl amino acid, a class of lipid signaling molecules involved in various physiological processes. Accurate quantification of these molecules in biological matrices is crucial for understanding their function in health and disease. The use of a stable isotope-labeled internal standard, such as N2-Lauroyl-L-glutamine-d23, is the gold standard for quantitative bioanalysis using mass spectrometry.[1][2] This deuterated standard is chemically identical to the endogenous analyte, ensuring it behaves similarly during sample preparation and analysis, thereby correcting for analyte loss, extraction inefficiencies, and matrix effects.[1][2]

These application notes provide detailed sample preparation protocols for the extraction and analysis of N2-Lauroyl-L-glutamine from biological samples, utilizing this compound as an internal standard. The methods described are applicable to various biological matrices, such as plasma, serum, and tissue homogenates.

Core Principle: Isotope Dilution Mass Spectrometry

The fundamental technique underpinning this analysis is isotope dilution mass spectrometry (IDMS). A known quantity of the deuterated internal standard (this compound) is added to the unknown sample at the earliest stage of preparation.[1] Because the standard and the analyte co-elute chromatographically but are distinguishable by their mass-to-charge (m/z) ratio in the mass spectrometer, the ratio of their signals allows for precise quantification of the endogenous analyte.[1][2]

sample Biological Sample (e.g., Plasma, Tissue) add_is Spike with Internal Standard (this compound) sample->add_is prep Sample Preparation (Extraction & Cleanup) add_is->prep analysis LC-MS/MS Analysis prep->analysis quant Quantification (Ratio of Analyte to IS) analysis->quant start 1. Aliquot Sample & Add Internal Standard add_solvent 2. Add Cold Acetonitrile (Protein Precipitation) start->add_solvent vortex 3. Vortex & Incubate add_solvent->vortex centrifuge 4. Centrifuge to Pellet Protein vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant dry 6. Evaporate to Dryness supernatant->dry reconstitute 7. Reconstitute for Analysis dry->reconstitute start 1. Aliquot Sample & Add Internal Standard add_solvents 2. Add Chloroform:Methanol (Single Phase Mixture) start->add_solvents phase_sep 3. Add Chloroform & Water (Induce Phase Separation) add_solvents->phase_sep centrifuge 4. Centrifuge to Separate Layers phase_sep->centrifuge collect 5. Collect Lower Organic Layer centrifuge->collect dry 6. Evaporate to Dryness collect->dry reconstitute 7. Reconstitute for Analysis dry->reconstitute start 1. Pre-treat Sample & Add Internal Standard condition 2. Condition SPE Cartridge (Methanol, then Water) start->condition load 3. Load Sample condition->load wash 4. Wash Cartridge (Remove Interferences) load->wash elute 5. Elute Analyte (Acetonitrile or Methanol) wash->elute dry 6. Evaporate Eluate elute->dry reconstitute 7. Reconstitute for Analysis dry->reconstitute

References

Application Notes and Protocols for N2-Lauroyl-L-glutamine-d23 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Lauroyl-L-glutamine-d23 is the deuterium-labeled form of N2-Lauroyl-L-glutamine, an N-acyl amino acid. In pharmacokinetic (PK) studies, deuterated compounds are invaluable tools that leverage the kinetic isotope effect (KIE). The substitution of hydrogen with its heavier, stable isotope deuterium (B1214612) creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This increased bond strength can significantly slow the rate of metabolic processes that involve the cleavage of this bond, a principle that has profound applications in drug discovery and development.[1][2][3]

The primary applications of this compound in pharmacokinetic research are:

  • As a superior internal standard for the highly accurate quantification of its non-deuterated counterpart in biological matrices.[4][5][6]

  • To investigate the metabolic fate of N2-Lauroyl-L-glutamine by strategically placing the deuterium label at sites susceptible to metabolism.

  • To potentially create a "deuterated drug" with an improved pharmacokinetic profile, such as a longer half-life and increased systemic exposure, leading to a more favorable dosing regimen.[2][7]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in pharmacokinetic studies.

Applications in Pharmacokinetic Studies

Internal Standard in Bioanalytical Assays

The most immediate and widespread application of this compound is as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). An ideal IS should have physicochemical properties nearly identical to the analyte but a different mass-to-charge ratio (m/z). This compound perfectly fits this requirement.

Advantages:

  • Co-elution: It exhibits the same chromatographic retention time as the non-deuterated analyte, ensuring that matrix effects and ionization suppression/enhancement are identical for both compounds.

  • Similar Extraction Recovery: The deuterated standard will have the same extraction efficiency from biological matrices (e.g., plasma, urine) as the analyte.

  • Distinct Mass: It is easily distinguished from the analyte by the mass spectrometer due to the mass difference from the 23 deuterium atoms.

This leads to highly accurate and precise quantification of the analyte, which is crucial for defining the pharmacokinetic profile of a drug candidate.

Elucidation of Metabolic Pathways

N-acyl amino acids can be metabolized through various pathways, including hydrolysis of the amide bond or oxidation of the fatty acid chain.[1][3][8] By strategically placing the deuterium label on the lauroyl chain (as in this compound), researchers can investigate the significance of metabolic processes occurring on this part of the molecule. A delay in the formation of metabolites resulting from lauroyl chain oxidation, when compared to the non-deuterated compound, would indicate that this is a primary metabolic pathway.

Development of a Drug Candidate with Enhanced Pharmacokinetic Properties

Deuteration can be used to create new chemical entities with improved drug-like properties.[2][7] If N2-Lauroyl-L-glutamine is a therapeutic agent, its deuterated version could exhibit a more desirable pharmacokinetic profile.

Potential Enhancements:

  • Increased Half-Life (t½): By slowing metabolism, the drug remains in the body for a longer period.

  • Increased Bioavailability (F%): Reduced first-pass metabolism can lead to a greater proportion of the administered dose reaching systemic circulation.

  • Increased Maximum Concentration (Cmax) and Area Under the Curve (AUC): Slower clearance results in higher plasma concentrations and overall drug exposure.[2]

  • Reduced Toxic Metabolites: Deuteration can decrease the formation of potentially toxic metabolites.[7]

Quantitative Data Presentation

While specific pharmacokinetic data for N2-Lauroyl-L-glutamine is not publicly available, we can reference data from studies on L-glutamine to provide a baseline for comparison. It is important to note that the acylation with a lauroyl group will significantly increase the lipophilicity of the molecule, likely leading to different pharmacokinetic properties compared to L-glutamine alone. The following tables summarize the pharmacokinetic parameters of orally administered L-glutamine in humans.

Table 1: Pharmacokinetic Parameters of Single-Dose Oral L-Glutamine in Adults

Parameter0.1 g/kg Dose0.3 g/kg DoseReference
Tmax (hours) ~0.5~0.75[9]
Cmax (µmol/L) 10281328 ± 99[9]

Table 2: Pharmacokinetic Parameters of Escalating Doses of Oral L-Glutamine in Patients with Sickle Cell Disease

DoseTmax (hours, mean ± SD)
0.1 g/kg 1.2 ± 0.9
0.3 g/kg 1.2 ± 0.9
0.6 g/kg > 1.2 ± 0.9 (slower absorption)

Source:[8][]

For a hypothetical N2-Lauroyl-L-glutamine, one would expect a longer Tmax due to its higher lipophilicity and potentially slower absorption. If this compound were developed as a drug, a comparative study might yield results similar to the hypothetical data in Table 3.

Table 3: Hypothetical Comparative Pharmacokinetic Data

ParameterN2-Lauroyl-L-glutamineThis compound
Tmax (hr) 2.02.2
Cmax (ng/mL) 500750
AUC (ng*hr/mL) 40008000
t½ (hr) 48
CL/F (L/hr/kg) 0.50.25

Experimental Protocols

Protocol 1: Quantification of N2-Lauroyl-L-glutamine in Rat Plasma using LC-MS/MS with this compound as an Internal Standard

Objective: To determine the concentration of N2-Lauroyl-L-glutamine in rat plasma samples from a pharmacokinetic study.

Materials:

  • N2-Lauroyl-L-glutamine (analyte)

  • This compound (Internal Standard, IS)

  • Rat plasma (K2EDTA)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of the analyte in DMSO.

    • Prepare a 1 mg/mL stock solution of the IS in DMSO.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Serially dilute the analyte stock solution with 50:50 ACN:water to prepare working solutions for calibration standards (e.g., 1-1000 ng/mL).

    • Prepare separate working solutions for low, medium, and high QC samples.

    • Spike blank rat plasma with the working solutions (e.g., 10 µL of working solution into 90 µL of plasma).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of ACN containing the IS (e.g., at a final concentration of 50 ng/mL).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: ACN with 0.1% formic acid

      • Gradient: Start at 5% B, ramp to 95% B, hold, and re-equilibrate.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions (Hypothetical Transitions):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Analyte (C17H32N2O4, MW: 328.45): Q1/Q3 = 329.2 -> 130.1

      • IS (C17H9D23N2O4, MW: 351.59): Q1/Q3 = 352.3 -> 130.1

    • Optimize MS parameters (e.g., collision energy, declustering potential) for both analyte and IS.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the IS.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

    • Determine the concentration of the analyte in QC and unknown samples from the calibration curve.

Protocol 2: Comparative In Vivo Pharmacokinetic Study in Rats

Objective: To compare the pharmacokinetic profiles of N2-Lauroyl-L-glutamine and this compound following oral administration in rats.

Materials:

  • Sprague-Dawley rats (male, 250-300g)

  • N2-Lauroyl-L-glutamine

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Oral gavage needles

  • Blood collection supplies (e.g., K2EDTA tubes)

Procedure:

  • Animal Dosing:

    • Fast rats overnight prior to dosing.

    • Divide rats into two groups (n=4 per group).

    • Group 1: Administer N2-Lauroyl-L-glutamine at a dose of 10 mg/kg via oral gavage.

    • Group 2: Administer this compound at a dose of 10 mg/kg via oral gavage.

  • Blood Sampling:

    • Collect blood samples (~100 µL) from the tail vein at the following time points: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood into K2EDTA tubes and immediately place on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C.

    • Harvest the plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Analyze the plasma samples for the concentration of the respective dosed compound using a validated LC-MS/MS method as described in Protocol 1. For Group 1, use the deuterated compound as the IS. For Group 2, use the non-deuterated compound as the IS.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters for each animal, including Cmax, Tmax, AUC(0-t), AUC(0-inf), t½, and CL/F.

    • Calculate the mean and standard deviation for each parameter for both groups.

    • Perform statistical analysis (e.g., t-test) to determine if there are significant differences between the two groups.

Visualization

G Workflow for a Typical Pharmacokinetic Study cluster_0 Pre-Study cluster_1 In-Life Phase cluster_2 Bioanalysis cluster_3 Data Analysis DosingPrep Dose Formulation Dosing Oral Dosing of Test Compound DosingPrep->Dosing AnimalPrep Animal Acclimation AnimalPrep->Dosing Sampling Serial Blood Sampling Dosing->Sampling PlasmaProc Plasma Processing Sampling->PlasmaProc SamplePrep Sample Preparation (Protein Precipitation with IS) PlasmaProc->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS PK_Calc PK Parameter Calculation (NCA) LCMS->PK_Calc Report Final Report PK_Calc->Report

Caption: Workflow for a typical preclinical pharmacokinetic study.

G Kinetic Isotope Effect on Drug Metabolism Drug_H Drug-C-H Enzyme Metabolizing Enzyme (e.g., CYP450) Drug_H->Enzyme Fast Metabolite_H Metabolite Drug_D Drug-C-D Drug_D->Enzyme Slow Metabolite_D Metabolite Enzyme->Metabolite_H Enzyme->Metabolite_D

Caption: The Kinetic Isotope Effect slows metabolism of deuterated drugs.

References

Application Notes & Protocols for Quantitative NMR (qNMR) using N2-Lauroyl-L-glutamine-d23

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N2-Lauroyl-L-glutamine-d23 as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) analysis. This document outlines the principles, experimental protocols, and data analysis workflows for the accurate and reproducible quantification of organic molecules, particularly in the context of drug development and pharmaceutical research.

Introduction to qNMR and the Role of this compound

Quantitative NMR (qNMR) is a powerful analytical technique that leverages the direct proportionality between the integral of a nuclear magnetic resonance signal and the number of corresponding nuclei in a sample.[1][2] This principle allows for the precise determination of the concentration and purity of substances without the need for compound-specific calibration curves, making it a primary analytical method.[3][4]

The use of a suitable internal standard is critical for accurate qNMR measurements.[5][6][7] An internal standard is a compound of known purity and concentration that is added to the sample. By comparing the integral of a signal from the analyte to the integral of a signal from the internal standard, the quantity of the analyte can be accurately determined.[3]

This compound is a deuterated form of N2-Lauroyl-L-glutamine, designed specifically for use as an internal standard in ¹H qNMR.

Properties of this compound:

  • Molecular Formula: C₁₇H₉D₂₃N₂O₄

  • Molecular Weight: 351.59 g/mol

  • CAS Number: 1795786-88-7

The extensive deuteration of the lauroyl chain simplifies the ¹H NMR spectrum by removing the signals from the fatty acid portion of the molecule. This leaves the distinct proton signals of the glutamine moiety, which can be used for quantification.

Advantages of using this compound as a qNMR Internal Standard:

  • Simplified Spectrum: The deuteration of the lauroyl chain provides a clean ¹H NMR spectrum with signals only from the glutamine head group, minimizing the potential for signal overlap with the analyte.

  • Chemical Stability: The amide linkage provides good chemical stability under typical NMR experimental conditions.

  • Non-volatility: Its high molecular weight and polar nature make it non-volatile, which is crucial for accurate sample preparation.[8]

  • Solubility: It is expected to be soluble in a range of polar deuterated solvents commonly used in NMR, such as DMSO-d6 and methanol-d4.

Predicted ¹H NMR Signals for Quantification

Predicted ¹H NMR Signals of this compound in D₂O:

ProtonsPredicted Chemical Shift (ppm)MultiplicityNumber of Protons
α-CH~3.8Triplet1
γ-CH₂~2.5Triplet2
β-CH₂~2.2Multiplet2

Note: The exact chemical shifts may vary depending on the solvent, pH, and temperature. The α-CH proton at approximately 3.8 ppm is often a well-resolved triplet and is a good candidate for integration.

Experimental Protocols

Accurate and reproducible qNMR results are highly dependent on meticulous experimental procedures.[1]

Sample Preparation

Proper sample preparation is paramount for high-quality qNMR data.[4][6]

Materials and Reagents:

  • Analyte: The compound to be quantified.

  • Internal Standard (IS): this compound of high purity (>99.5%).

  • Deuterated Solvent: High-purity (≥99.8% D) deuterated solvent (e.g., DMSO-d6, D₂O, Methanol-d4). The choice of solvent should ensure complete solubility of both the analyte and the internal standard.

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Analytical Balance: With a readability of at least 0.01 mg.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes.

Protocol:

  • Weighing:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial using an analytical balance. Record the exact weight.

    • Accurately weigh the analyte into the same vial. The molar ratio of the analyte to the internal standard should ideally be between 0.5 and 2.[3] Record the exact weight.

  • Dissolution:

    • Add a precise volume (e.g., 600 µL for a standard 5 mm NMR tube) of the chosen deuterated solvent to the vial.[9]

    • Ensure complete dissolution by gentle vortexing or sonication. Visually inspect the solution to confirm that no solid particles remain.[4]

  • Transfer to NMR Tube:

    • Carefully transfer the solution into a clean, high-precision 5 mm NMR tube.

    • Cap the NMR tube securely to prevent solvent evaporation.[9]

Diagram: qNMR Sample Preparation Workflow

G qNMR Sample Preparation Workflow A Accurately weigh Internal Standard (this compound) B Accurately weigh Analyte into the same vial A->B C Add precise volume of deuterated solvent B->C D Ensure complete dissolution (vortex/sonicate) C->D E Transfer solution to a high-precision NMR tube D->E F Cap the NMR tube securely E->F

Caption: Workflow for preparing a sample for qNMR analysis.

NMR Data Acquisition

The acquisition parameters must be carefully optimized to ensure the quantitative nature of the NMR experiment.

Recommended ¹H qNMR Acquisition Parameters:

ParameterRecommendationRationale
Pulse Program Standard single-pulse experiment (e.g., 'zg' on Bruker)Simplicity and robustness for quantification.[3]
Pulse Angle 90°To ensure maximum signal intensity in a single scan.[3]
Relaxation Delay (d1) At least 5-7 times the longest T₁ of both analyte and ISTo ensure complete relaxation of all nuclei between scans for accurate integration.[10] A typical starting value is 30-60 seconds for small molecules.[3]
Acquisition Time (aq) At least 3-5 secondsTo ensure adequate digital resolution for accurate peak integration.[3][11]
Number of Scans (ns) Sufficient to achieve S/N > 250:1 for signals of interestA high signal-to-noise ratio is crucial for integration accuracy.[11][12]
Temperature Constant and regulated (e.g., 298 K)To minimize variations in chemical shifts and T₁ relaxation times.[3]

Diagram: Key qNMR Acquisition Parameters

G Key qNMR Acquisition Parameters center qNMR Acquisition p1 90° Pulse Angle center->p1 d1 Long Relaxation Delay (>5 x T₁) center->d1 aq Sufficient Acquisition Time center->aq ns Adequate Number of Scans (S/N > 250:1) center->ns temp Constant Temperature center->temp

Caption: Critical parameters for quantitative NMR data acquisition.

Data Processing and Analysis

Careful and consistent data processing is essential for accurate quantification.

Processing Steps:

  • Fourier Transform: Apply an exponential window function with a small line broadening factor (e.g., 0.3 Hz) before Fourier transformation.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply an automatic baseline correction and verify its quality, especially around the signals to be integrated.

  • Integration: Manually integrate the selected non-overlapping signals of the analyte and the this compound internal standard. The integration regions should be consistent for all spectra.

Calculation of Analyte Purity/Concentration:

The purity of the analyte can be calculated using the following equation:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

Where:

  • I: Integral area of the signal

  • N: Number of protons giving rise to the signal

  • MW: Molecular weight

  • m: Mass

  • Purity: Purity of the internal standard

Data Presentation: Quantitative Results

The following tables are templates for summarizing the quantitative data obtained from qNMR experiments using this compound.

Table 1: Sample Preparation Data

Sample IDMass of Analyte (mg)Mass of this compound (mg)Volume of Solvent (µL)
Sample 1
Sample 2
Sample 3

Table 2: NMR Integration Data

Sample IDAnalyte Signal (ppm)Analyte Integral (I_analyte)IS Signal (ppm)IS Integral (I_IS)
Sample 1
Sample 2
Sample 3

Table 3: Calculated Analyte Purity

Sample IDPurity of Analyte (%)Mean Purity (%)Standard Deviation
Sample 1
Sample 2
Sample 3

Applications in Drug Development

qNMR with this compound as an internal standard can be applied in various stages of drug development:

  • Purity Assessment: Determination of the absolute purity of active pharmaceutical ingredients (APIs), intermediates, and raw materials.

  • Quantification of Impurities: Measuring the concentration of known impurities in drug substances.

  • Assay of Formulations: Determining the concentration of an active ingredient in a pharmaceutical formulation.

  • Metabolomics: Quantifying specific metabolites in biological extracts, where the deuterated standard provides clear signals away from complex biological matrices.

Conclusion

This compound is a promising internal standard for ¹H qNMR analysis, offering a simplified spectrum and favorable physicochemical properties. By following the detailed protocols for sample preparation, data acquisition, and data processing outlined in these application notes, researchers, scientists, and drug development professionals can achieve accurate and reproducible quantitative results. The provided data tables and workflows serve as a guide for systematic data recording and analysis, ensuring the reliability and integrity of qNMR studies.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry of N2-Lauroyl-L-glutamine-d23

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Lauroyl-L-glutamine-d23 is the deuterium-labeled form of N2-Lauroyl-L-glutamine, a derivative of the amino acid glutamine. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled compounds like this compound are considered the gold standard for use as internal standards.[1][2] Their near-identical physicochemical properties to the endogenous analyte ensure they experience similar extraction efficiency, ionization response, and chromatographic retention, which corrects for variations during sample preparation and analysis, leading to enhanced precision and accuracy.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of this compound using high-resolution mass spectrometry (HRMS).

I. Application Notes

High-resolution mass spectrometry offers significant advantages for the analysis of this compound, primarily due to its high mass accuracy and resolving power. This allows for the precise determination of the isotopic enrichment and the confident identification of the analyte, even in complex biological matrices. The use of a deuterated internal standard like this compound is a key component of the isotope dilution mass spectrometry (IDMS) technique, a powerful method for accurate quantification.[1]

Key Applications:

  • Internal Standard in Quantitative Bioanalysis: this compound is an ideal internal standard for the quantification of endogenous or administered N2-Lauroyl-L-glutamine in various biological samples such as plasma, urine, and tissue homogenates.

  • Pharmacokinetic Studies: Its use is critical in pharmacokinetic studies to accurately determine the absorption, distribution, metabolism, and excretion (ADME) of N2-Lauroyl-L-glutamine.

  • Metabolomics Research: As a stable isotope-labeled compound, it can be used in tracer studies to investigate the metabolic pathways involving N-acyl amino acids.

II. Experimental Protocols

This section outlines a comprehensive protocol for the sample preparation, LC-HRMS analysis, and data processing for the quantification of this compound.

A. Sample Preparation: Protein Precipitation

This protocol is suitable for plasma and urine samples.

  • Sample Aliquoting: In a microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., human plasma).[1]

  • Internal Standard Spiking: Add a known concentration of this compound solution to the sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the sample to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

  • Drying (Optional): For increased concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a suitable solvent like 50:50 acetonitrile:water.

B. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Liquid Chromatography Parameters:

ParameterRecommended Condition
Column A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for the separation of N-acyl amino acids.
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration. The total run time is typically around 15 minutes.
Column Temperature 40°C
Injection Volume 5 µL

High-Resolution Mass Spectrometry Parameters (Orbitrap-based):

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full MS / dd-MS2 (data-dependent MS/MS)
Mass Resolution > 70,000 FWHM
Scan Range m/z 100-1000
AGC Target 1e6
Maximum IT 50 ms
Collision Energy Stepped HCD (e.g., 20, 30, 40 eV) for dd-MS2 to obtain comprehensive fragmentation spectra.
Capillary Voltage 3.5 kV
Sheath Gas Flow 35 (arbitrary units)
Aux Gas Flow 10 (arbitrary units)
Capillary Temp 320°C

III. Data Presentation

The use of a deuterated internal standard like this compound significantly improves the quality of quantitative data. The following tables illustrate the expected performance improvements when using a stable isotope-labeled internal standard (SIL-IS) compared to a structural analogue.

Table 1: Comparison of Assay Performance with Different Internal Standards [1][3]

ParameterAnalogue Internal StandardSIL Internal Standard (Deuterated)Improvement with SIL-IS
Number of Samples (n) 284340-
Mean Bias (%) 96.8100.3Closer to the true value of 100%
Standard Deviation (%) 8.67.6Significantly lower variance (p=0.02)

Table 2: Bioanalytical Method Validation Parameters for an N-Acyl Amino Acid Assay

This table presents typical validation data for a quantitative LC-HRMS assay using a deuterated internal standard, demonstrating the expected accuracy and precision.

Analyte Concentration (ng/mL)Accuracy (%)Precision (%CV)
1 (LLOQ) 98.54.2
10 (Low QC) 101.23.1
100 (Mid QC) 99.82.5
800 (High QC) 100.52.1

IV. Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow Extract Extract LC LC Extract->LC MSMS MSMS Integration Integration MSMS->Integration

Caption: Experimental workflow for quantitative analysis.

Fragmentation_Pathway Precursor {Precursor Ion | this compound [M+H]+} Fragment1 Fragment1 Precursor->Fragment1 CID Fragment2 Fragment2 Precursor->Fragment2 CID Fragment3 Fragment3 Fragment1->Fragment3 Fragment2->Fragment3

Caption: Predicted fragmentation of this compound.

V. Expected Fragmentation

The fragmentation of this compound in positive ion mode is expected to be influenced by the glutamine and the lauroyl moieties. Peptides with N-terminal glutamine are known to readily lose water, leading to cyclization of the terminal residue.[4][5] Therefore, a prominent neutral loss of water from the precursor ion is anticipated. Additionally, fragmentation of the lauroyl fatty acid chain will likely occur. The high mass accuracy of the HRMS instrument will be crucial in confirming the elemental composition of the resulting fragment ions.

Expected Fragmentation Pathways:

  • Neutral Loss of Water: The glutamine residue can undergo cyclization with the loss of a water molecule.

  • Cleavage of the Amide Bond: The amide bond between the lauroyl group and the glutamine can cleave, resulting in fragment ions corresponding to the lauroyl group and the glutamine-d23 residue.

  • Fragmentation of the Lauroyl Chain: The C12 fatty acid chain can undergo characteristic fragmentation, leading to a series of hydrocarbon losses.

By monitoring these characteristic transitions with high mass accuracy, the identity and quantity of this compound can be determined with a high degree of confidence.

References

Application Notes and Protocols for N2-Lauroyl-L-glutamine-d23 in Targeted Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted metabolomics aims to accurately quantify a specific set of known metabolites, offering high sensitivity and specificity for hypothesis-driven research. In liquid chromatography-mass spectrometry (LC-MS) based targeted metabolomics, the use of stable isotope-labeled internal standards is crucial for achieving reliable and reproducible quantification by correcting for variations in sample preparation and instrument response.[1][2][3] N2-Lauroyl-L-glutamine-d23 is the deuterated analog of N2-Lauroyl-L-glutamine, a member of the N-acyl amide family of signaling lipids.[4] This document provides detailed application notes and protocols for the use of this compound as an internal standard in targeted metabolomics workflows for the quantification of N2-Lauroyl-L-glutamine and other related N-acyl amino acids.

N-acyl amides are a class of lipid signaling molecules involved in various physiological processes, including metabolic homeostasis, inflammation, and cell signaling.[4] The accurate quantification of these molecules is essential for understanding their role in health and disease.

Targeted Metabolomics Workflow

A typical targeted metabolomics workflow utilizing this compound involves several key steps, from sample preparation to data analysis.

Targeted Metabolomics Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) IS_Spike Spike with This compound Sample->IS_Spike Extraction Lipid Extraction (LLE or SPE) IS_Spike->Extraction Drydown Dry-down and Reconstitution Extraction->Drydown LC_Separation Chromatographic Separation (Reversed-Phase LC) Drydown->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Report Data Reporting Quantification->Report

Caption: Overview of the targeted metabolomics workflow.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for the accurate quantification of N-acyl amino acids. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma

  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation and Extraction: Add 400 µL of ice-cold methanol (B129727), vortex for 30 seconds to precipitate proteins.

  • Phase Separation: Add 800 µL of methyl tert-butyl ether (MTBE), vortex for 1 minute. Add 200 µL of water, vortex for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Tissue Homogenate

  • Tissue Homogenization: Homogenize tissue samples in an appropriate buffer.

  • Internal Standard Spiking: Add this compound internal standard to the homogenate.

  • Extraction: Perform a primary extraction using a suitable solvent system (e.g., Folch method).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the extracted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent to remove polar interferences.

  • Elution: Elute the N-acyl amino acids with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters (Representative)

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 3 min.

Mass Spectrometry (MS) Parameters (Representative)

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions See Table 1

Table 1: Representative MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N2-Lauroyl-L-glutamine[To be determined empirically][To be determined empirically][To be determined empirically]
This compound (IS) [To be determined empirically][To be determined empirically][To be determined empirically]

Note: The optimal MRM transitions and collision energies for N2-Lauroyl-L-glutamine and its deuterated internal standard need to be determined by direct infusion of the individual compounds into the mass spectrometer. For glutamine, a common transition is m/z 147.1 -> 84.1.[5]

Method Validation

A thorough method validation is essential to ensure the reliability of the quantitative data. Key validation parameters are summarized below.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at LLOQ)
Precision The closeness of repeated measurements.Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery The extraction efficiency of an analytical process.Consistent, precise, and reproducible
Matrix Effect The effect of co-eluting, interfering substances on the ionization of the analyte.Internal standard should compensate for matrix effects. The CV of the IS-normalized matrix factor should be ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; accuracy and precision within acceptance criteria.

Note: The values in the table are representative and should be established for each specific assay.

Signaling Pathway

N-acyl amino acids, including N-lauroyl-glutamine, are synthesized by the action of N-acyltransferases. Specifically, glutamine N-acyltransferase catalyzes the formation of N-acyl-L-glutamine from an acyl-CoA and L-glutamine.[6][7] These lipid mediators can then participate in various signaling cascades.

N-Lauroyl-Glutamine_Pathway cluster_synthesis Biosynthesis cluster_signaling Potential Downstream Signaling Lauroyl_CoA Lauroyl-CoA Enzyme Glutamine N-acyltransferase Lauroyl_CoA->Enzyme L_Glutamine L-Glutamine L_Glutamine->Enzyme Product N2-Lauroyl-L-glutamine Enzyme->Product Signaling Cellular Signaling Cascades (e.g., GPCRs, Ion Channels) Product->Signaling Response Physiological Responses (Metabolic Regulation, Inflammation) Signaling->Response

Caption: Biosynthesis and potential signaling of N2-Lauroyl-L-glutamine.

Conclusion

This compound is an essential tool for the accurate and precise quantification of N2-Lauroyl-L-glutamine in targeted metabolomics studies. The protocols and information provided in this document offer a comprehensive guide for researchers to develop and validate robust analytical methods. The use of a stable isotope-labeled internal standard like this compound is paramount for overcoming the challenges of matrix effects and ensuring high-quality, reproducible data in complex biological samples. This will ultimately contribute to a better understanding of the roles of N-acyl amino acids in health and disease.

References

Application Notes and Protocols: N2-Lauroyl-L-glutamine-d23 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Lauroyl-L-glutamine-d23 is the deuterated form of N2-Lauroyl-L-glutamine, a derivative of the essential amino acid L-glutamine. While L-glutamine is a critical component of cell culture media, providing energy and serving as a building block for proteins and nucleotides, information on the direct biological effects of N2-Lauroyl-L-glutamine is limited. This compound serves as a stable isotope-labeled internal standard, an invaluable tool for precise quantification in mass spectrometry-based analyses.[1][2] Its primary application in a cell culture context is as a tracer to study the uptake, metabolism, and pharmacokinetics of its non-deuterated counterpart.[2][3]

These notes provide detailed protocols for utilizing this compound as an analytical tool in cell culture experiments designed to investigate the metabolic fate and potential biological activities of N2-Lauroyl-L-glutamine.

Principle Applications

The primary application of this compound in cell culture is for:

  • Metabolic Tracer Studies: To track the uptake and metabolic conversion of N2-Lauroyl-L-glutamine by cells.

  • Internal Standard: For accurate quantification of the non-deuterated N2-Lauroyl-L-glutamine in cell lysates and culture supernatants using mass spectrometry.

Quantitative Data Summary

The following table represents hypothetical data from an experiment designed to assess the uptake of N2-Lauroyl-L-glutamine by a hypothetical cell line (e.g., HEK293) over 24 hours, using this compound as an internal standard for LC-MS analysis.

Time Point (Hours)N2-Lauroyl-L-glutamine Concentration in Cell Lysate (ng/mg protein)N2-Lauroyl-L-glutamine Concentration in Supernatant (µg/mL)Cell Viability (%)
00100100
215.2 ± 1.885.3 ± 4.299 ± 2.1
642.5 ± 3.558.1 ± 3.798 ± 1.9
1278.9 ± 5.121.6 ± 2.997 ± 2.5
24110.3 ± 7.85.4 ± 1.195 ± 3.0

Experimental Protocols

Protocol 1: Cellular Uptake and Metabolic Analysis of N2-Lauroyl-L-glutamine using this compound as a Tracer

Objective: To quantify the amount of N2-Lauroyl-L-glutamine taken up by cultured cells and to identify potential metabolites over time.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • N2-Lauroyl-L-glutamine

  • This compound (for use as a tracer)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment. Incubate under standard conditions (e.g., 37°C, 5% CO2).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Further dilute in cell culture medium to the desired final concentration.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Time Points: At designated time points (e.g., 0, 2, 6, 12, 24 hours), collect both the cell culture supernatant and the cell lysate.

  • Supernatant Collection: Transfer the supernatant to a microcentrifuge tube and store it at -80°C.

  • Cell Lysis and Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex thoroughly and incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (containing metabolites) to a new tube.

  • Sample Analysis: Analyze the supernatant and cell extract samples by LC-MS to identify and quantify this compound and any of its deuterated metabolites.

Protocol 2: Assessing the Cytotoxicity of N2-Lauroyl-L-glutamine with this compound as an Internal Standard

Objective: To determine the effect of N2-Lauroyl-L-glutamine on cell viability and to accurately measure its concentration in the culture medium over the course of the experiment.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • N2-Lauroyl-L-glutamine

  • This compound (for use as an internal standard)

  • 96-well plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density for the chosen viability assay.

  • Compound Preparation: Prepare a serial dilution of N2-Lauroyl-L-glutamine in cell culture medium.

  • Treatment: Treat the cells with the different concentrations of N2-Lauroyl-L-glutamine. Include a vehicle control.

  • Internal Standard Spiking: At the end of the incubation period, collect a small aliquot of the culture medium from each well. Spike each aliquot with a known concentration of this compound.

  • Concentration Analysis: Analyze the spiked medium samples by LC-MS to determine the final concentration of N2-Lauroyl-L-glutamine.

  • Cell Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Correlate the cell viability data with the measured concentrations of N2-Lauroyl-L-glutamine.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_sampling Sample Collection cluster_analysis Analysis seed_cells Seed Cells in 6-well Plates prep_compound Prepare Medium with This compound treat_cells Replace Medium and Treat Cells seed_cells->treat_cells incubate Incubate for 0, 2, 6, 12, 24 hours treat_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant wash_cells Wash Cells with PBS lyse_cells Lyse Cells & Extract Metabolites wash_cells->lyse_cells analyze_lcms Analyze Samples by LC-MS lyse_cells->analyze_lcms quantify Quantify Uptake and Metabolites analyze_lcms->quantify

Caption: Workflow for a cellular uptake study using this compound.

glutamine_signaling cluster_extracellular Extracellular cluster_cell Cellular Processes glutamine L-Glutamine transporter Amino Acid Transporters glutamine->transporter glutaminolysis Glutaminolysis transporter->glutaminolysis tca TCA Cycle glutaminolysis->tca α-Ketoglutarate mTORC1 mTORC1 Signaling glutaminolysis->mTORC1 tca->mTORC1 Energy Status (ATP) synthesis Nucleotide & Protein Synthesis mTORC1->synthesis proliferation Cell Growth & Proliferation synthesis->proliferation

Caption: Generalized L-glutamine metabolism and its influence on the mTOR signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N2-Lauroyl-L-glutamine-d23 for LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of N2-Lauroyl-L-glutamine-d23 for Liquid Chromatography-Mass Spectrometry (LC-MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LC-MS?

A1: this compound is a deuterated form of N2-Lauroyl-L-glutamine, which is an acylated amino acid. The "d23" indicates that 23 hydrogen atoms have been replaced with deuterium. In LC-MS, it is primarily used as an internal standard (IS) for the quantification of the non-labeled analyte, N2-Lauroyl-L-glutamine. The heavy isotope labeling allows it to be distinguished from the endogenous analyte by the mass spectrometer while exhibiting nearly identical chemical and chromatographic behavior.

Q2: What are the initial recommended concentration ranges for this compound as an internal standard?

A2: The optimal concentration of an internal standard is sample- and matrix-dependent. A general starting point is to use a concentration that is in the mid-range of the calibration curve of the analyte. For initial experiments, a concentration range of 10-100 ng/mL in the final sample volume is often a reasonable starting point. However, this must be optimized for your specific assay to ensure a stable and reproducible signal.

Q3: How can I avoid issues with solubility for this compound?

A3: Due to the lauroyl group, this molecule has significant non-polar character. To ensure solubility, prepare stock solutions in an organic solvent such as methanol, ethanol, or acetonitrile (B52724). For working solutions, it may be necessary to maintain a certain percentage of organic solvent in the final sample diluent to prevent precipitation.

Q4: What are common matrix effects observed with this type of analyte?

A4: Matrix effects, such as ion suppression or enhancement, are common in LC-MS analysis and can significantly impact accuracy and reproducibility.[1] For a lipophilic molecule like this compound, phospholipids (B1166683) from biological samples (e.g., plasma, serum) are a major source of matrix effects.[2] These can be mitigated through effective sample preparation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the optimization of this compound concentration for LC-MS analysis.

Issue 1: Poor Signal Intensity or High Signal Variability

Possible Causes & Solutions:

CauseRecommended Action
Suboptimal Ionization Optimize mass spectrometry source parameters, such as capillary voltage, gas flow, and temperature, to ensure efficient ionization of this compound.[3]
Matrix Effects Implement a more rigorous sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2] Diluting the sample can also reduce matrix effects.[2]
In-source Cyclization Glutamine and its derivatives can undergo in-source cyclization to form pyroglutamic acid, leading to a loss of the desired signal.[4][5][6] Optimize the fragmentor voltage and other source conditions to minimize this conversion.[4][5][6]
Poor Solubility Increase the organic solvent composition of the sample diluent. Ensure the stock and working solutions are clear and free of precipitates.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes & Solutions:

CauseRecommended Action
Column Overload Reduce the injection volume or the concentration of the internal standard.
Secondary Interactions Adjust the mobile phase pH or ionic strength. The glutamine moiety has both acidic and basic properties.
Column Contamination Implement a column wash step between injections or use a guard column to protect the analytical column from strongly retained matrix components.[3]
Inappropriate Mobile Phase Ensure the mobile phase composition is suitable for the retention and elution of a moderately non-polar analyte. A C18 or similar reversed-phase column is a good starting point.[7]
Issue 3: Carryover in Blank Injections

Possible Causes & Solutions:

CauseRecommended Action
Adsorption to LC System The lipophilic lauroyl group can cause the molecule to adsorb to surfaces in the autosampler and flow path.[8] Use a stronger needle wash solution containing a high percentage of organic solvent.
Column Carryover Extend the gradient elution to include a high organic wash at the end of each run to elute any retained compound.
Contaminated Ion Source Regularly clean the ion source components as per the manufacturer's recommendations.[3]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of LC-MS grade methanol.

    • Vortex until fully dissolved.

    • Store at -20°C or as recommended by the supplier.

  • Working Internal Standard Solution (1 µg/mL):

    • Perform a serial dilution of the stock solution with 50:50 methanol:water or another appropriate solvent.

    • This working solution can be used to spike samples. The final concentration in the sample should be optimized.

Protocol 2: Sample Preparation using Protein Precipitation

This is a basic protocol for plasma or serum samples and may need further optimization.

  • Sample Aliquoting:

    • Pipette 50 µL of the biological sample into a microcentrifuge tube.

  • Spiking with Internal Standard:

    • Add a small volume (e.g., 5 µL) of the this compound working solution to achieve the desired final concentration.

  • Protein Precipitation:

    • Add 150 µL of cold acetonitrile (containing the internal standard if preferred).

    • Vortex for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solvent (e.g., 100 µL of 50:50 acetonitrile:water). This step helps to concentrate the sample and exchange the solvent.

Data Presentation

Table 1: Illustrative LC-MS Parameters for Method Development
ParameterRecommended Starting Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode ESI+ or ESI- (to be determined empirically)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transition To be determined by infusion of the standard

Note: These are example parameters and must be optimized for your specific instrument and application.

Table 2: Example Data for Internal Standard Concentration Optimization
IS Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)%RSD of IS Peak Area (n=5)
1055,000120,0000.4588.5%
5054,500650,0000.0842.1%
10055,2001,300,0000.0421.8%

In this illustrative table, a concentration of 50 ng/mL provides a stable signal with low variability (%RSD), making it a suitable choice.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Extract Supernatant Centrifuge->Extract LC LC Separation Extract->LC MS MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Area Ratio (Analyte/IS) Integrate->Calculate Quantify Quantification Calculate->Quantify

Caption: Experimental workflow for quantification using an internal standard.

Troubleshooting_Logic Start Poor or Inconsistent Signal? CheckIonization Optimize Source Parameters Start->CheckIonization Yes CheckSamplePrep Improve Sample Cleanup (SPE/LLE) CheckIonization->CheckSamplePrep CheckConcentration Adjust IS Concentration CheckSamplePrep->CheckConcentration Resolved Signal Stable CheckConcentration->Resolved Success Unresolved Issue Persists CheckConcentration->Unresolved Failure

Caption: Logic diagram for troubleshooting poor signal intensity.

References

Troubleshooting poor signal intensity with N2-Lauroyl-L-glutamine-d23.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the use of N2-Lauroyl-L-glutamine-d23 as an internal standard in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterated form of N2-Lauroyl-L-glutamine, a surfactant and N-acyl amino acid.[1] In a research setting, it is primarily used as a stable isotope-labeled internal standard for the quantitative analysis of the non-labeled compound and related analytes by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[2][3]

Q2: What is the molecular weight and chemical formula of this compound?

The molecular formula of this compound is C17H9D23N2O4, and its molecular weight is 351.59 g/mol .[3][4]

Q3: What are the recommended storage conditions for this compound?

For long-term stability, this compound powder should be stored at -20°C. If in solvent, it should be stored at -80°C. It is important to minimize freeze-thaw cycles. L-glutamine and its derivatives can degrade in solution at room temperature and at acidic or basic pH.[5][6]

Q4: What are the expected mass-to-charge ratios (m/z) for this compound in mass spectrometry?

The expected m/z values will depend on the ionization mode. In positive electrospray ionization (ESI) mode, the protonated molecule [M+H]+ is commonly observed.

Ion Theoretical m/z
[M+H]+352.60
[M+Na]+374.58

Note: These are theoretical values. Observed m/z may vary slightly depending on instrument calibration.

Q5: What are potential issues when using a deuterated internal standard like this compound?

Potential issues include:

  • Poor signal intensity: This can be due to a variety of factors including issues with the sample, the LC-MS system, or the method parameters.

  • Inconsistent internal standard response: Variability in the internal standard signal can negatively impact the accuracy of quantification.[7]

  • Chromatographic shift: A slight difference in retention time between the deuterated standard and the non-labeled analyte can occur.

  • Deuterium (B1214612) exchange: In some instances, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, leading to a change in the mass of the internal standard.

Troubleshooting Guides

This section provides a systematic approach to resolving poor signal intensity with this compound.

Guide 1: Systematic Troubleshooting of Poor Signal Intensity

Poor signal intensity is a common issue in LC-MS analysis. This guide provides a step-by-step approach to identify and resolve the root cause.

Troubleshooting Workflow for Poor Signal Intensity

PoorSignalWorkflow cluster_sample Sample Integrity Checks cluster_lc LC System Checks cluster_ms MS System Checks cluster_optimize Method Optimization start Poor Signal Intensity Observed check_sample Step 1: Verify Sample Integrity start->check_sample check_lc Step 2: Evaluate LC System Performance check_sample->check_lc Sample OK sample1 Concentration Correct? check_sample->sample1 check_ms Step 3: Assess MS System Performance check_lc->check_ms LC System OK lc1 Check Mobile Phases check_lc->lc1 optimize_method Step 4: Optimize Method Parameters check_ms->optimize_method MS System OK ms1 Check Ion Source check_ms->ms1 resolve Signal Intensity Restored optimize_method->resolve opt1 Adjust ESI Parameters optimize_method->opt1 sample2 Properly Dissolved? sample1->sample2 sample3 Degradation? sample2->sample3 lc2 Inspect for Leaks/Clogs lc1->lc2 lc3 Column Performance lc2->lc3 ms2 Verify Calibration ms1->ms2 ms3 Detector Settings ms2->ms3 opt2 Modify Gradient opt1->opt2 opt3 Optimize Fragmentation opt2->opt3

Caption: A step-by-step workflow for troubleshooting poor signal intensity.

Step 1: Verify Sample Integrity

Question Possible Cause Recommended Action
Is the concentration of this compound appropriate? The concentration may be too low for detection or too high, causing ion suppression.Prepare fresh dilutions of the internal standard and analyze to determine the optimal concentration range.
Is the internal standard completely dissolved? Undissolved material will lead to a lower effective concentration and inconsistent results.Visually inspect the solution. If necessary, sonicate or vortex the sample. Ensure the solvent is appropriate for this compound.
Has the internal standard degraded? Improper storage or handling can lead to degradation. Glutamine and its derivatives can be unstable in solution.[5][6]Prepare a fresh stock solution from powder stored under recommended conditions. Compare the signal of the new and old solutions.

Step 2: Evaluate LC System Performance

Question Possible Cause Recommended Action
Are the mobile phases correctly prepared? Incorrect composition or pH can affect retention and ionization.Prepare fresh mobile phases using high-purity solvents and additives (e.g., LC-MS grade).
Is there a leak or clog in the system? Leaks can reduce flow rate and pressure, while clogs can cause pressure overloads and erratic flow.Inspect all fittings for leaks. Systematically check for clogs by disconnecting components and observing the pressure.
Is the analytical column performing correctly? A contaminated or old column can lead to poor peak shape and reduced signal.Flush the column according to the manufacturer's instructions. If performance does not improve, replace the column.

Step 3: Assess MS System Performance

Question Possible Cause Recommended Action
Is the ion source clean and functioning correctly? A dirty ion source is a common cause of poor signal intensity.Inspect and clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's guidelines.
Is the mass spectrometer properly calibrated? An out-of-date or poor calibration will affect mass accuracy and signal intensity.Perform a system calibration using the manufacturer's recommended calibration solution and procedure.
Are the detector settings appropriate? Incorrect detector voltage or gain can result in low signal.Review the detector settings in your instrument method. If unsure, start with the manufacturer's recommended default settings.

Step 4: Optimize Method Parameters

Question Possible Cause Recommended Action
Are the ESI source parameters optimized? Suboptimal ESI parameters (e.g., capillary voltage, gas flow, temperature) can lead to inefficient ionization.Systematically optimize ESI parameters. A table of starting parameters is provided in the experimental protocols section.
Could the chromatographic gradient be improved? Co-elution with matrix components can cause ion suppression.Adjust the gradient to better separate the analyte from interfering compounds.
Are the MS/MS fragmentation parameters optimized? If using MS/MS, incorrect collision energy can result in poor fragmentation and low signal for the product ion.Perform a compound optimization experiment to determine the optimal collision energy for the desired fragmentation.
Guide 2: Addressing Inconsistent Internal Standard Response

An ideal internal standard should have a consistent response across all samples.[8] This guide addresses common causes of variability.

Logical Flow for Diagnosing Inconsistent IS Response

InconsistentIS cluster_prep Sample Preparation cluster_matrix Matrix Effects cluster_stability Stability Issues cluster_system System Instability start Inconsistent IS Response check_prep Review Sample Preparation start->check_prep check_matrix Investigate Matrix Effects start->check_matrix check_stability Assess Analyte Stability start->check_stability check_system Evaluate System Stability start->check_system solution Identify and Correct Root Cause check_prep->solution prep1 Inconsistent Pipetting? check_prep->prep1 check_matrix->solution matrix1 Ion Suppression/Enhancement? check_matrix->matrix1 check_stability->solution stab1 Degradation during processing? check_stability->stab1 check_system->solution sys1 Injector Variability? check_system->sys1 prep2 Variable Extraction Recovery? prep1->prep2 prep3 Incomplete Dissolution? prep2->prep3 matrix2 Differential Matrix Effects? matrix1->matrix2 stab2 Deuterium exchange? stab1->stab2 sys2 Fluctuating Source Conditions? sys1->sys2

Caption: Decision tree for troubleshooting inconsistent internal standard response.

Problem Possible Cause Recommended Action
Variable IS signal across a run Inconsistent sample preparation: Errors in pipetting the internal standard or variations in extraction efficiency.Review the sample preparation protocol. Ensure accurate and consistent addition of the internal standard to all samples. Validate the extraction procedure for reproducibility.
Matrix effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the internal standard.Improve chromatographic separation to move the internal standard away from interfering peaks. Consider a more rigorous sample cleanup procedure.
System instability: Fluctuations in the LC or MS system performance during the analytical run.Run a series of standards at the beginning and end of the run to assess system stability. Monitor system pressure and spray stability.
Low IS signal in some samples Analyte stability issues: The internal standard may be degrading in certain sample matrices.Investigate the stability of this compound in the sample matrix under the storage and processing conditions.
Deuterium-hydrogen exchange: Labile deuterium atoms may exchange with protons from the solvent, leading to a decrease in the signal at the expected m/z.While the deuterium atoms on the lauroyl chain are generally stable, this should be considered if other causes are ruled out. Analyze the mass spectrum for evidence of lower mass isotopologues.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general guideline for the preparation of plasma or serum samples. It may require optimization for your specific application.

  • Thaw Samples: Thaw frozen plasma or serum samples on ice.

  • Aliquot Sample: In a microcentrifuge tube, add 100 µL of the sample.

  • Add Internal Standard: Add a small volume (e.g., 10 µL) of a known concentration of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile (B52724) or methanol to the sample.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.

  • Evaporate and Reconstitute (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the initial mobile phase to concentrate the analyte and ensure compatibility with the LC system.

  • Transfer to Vial: Transfer the final sample to an autosampler vial for LC-MS analysis.

Protocol 2: Recommended Starting LC-MS Parameters

These are suggested starting parameters and should be optimized for your specific instrument and application.

Liquid Chromatography (LC) Parameters

Parameter Recommendation
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a high aqueous content (e.g., 95% A) and ramp to a high organic content (e.g., 95% B).
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL

Mass Spectrometry (MS) Parameters (Positive ESI Mode)

Parameter Recommendation
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 - 4.5 kV
Nebulizer Gas Pressure 30 - 50 psi
Drying Gas Flow 8 - 12 L/min
Drying Gas Temperature 300 - 350 °C
Fragmentor Voltage 100 - 150 V
Collision Energy (for MS/MS) 15 - 30 eV (should be optimized for specific fragments)

Predicted MS/MS Fragmentation

The fragmentation of N-acyl glutamines can be complex. Below is a diagram illustrating a potential fragmentation pathway for the protonated molecule.

Potential Fragmentation Pathway of [M+H]+

Fragmentation parent [M+H]+ m/z 352.60 frag1 Loss of H2O m/z 334.59 parent->frag1 -H2O frag2 Loss of Glutamine m/z 184.35 parent->frag2 -C5H10N2O3 frag4 Iminium ion of Glutamine m/z 130.09 parent->frag4 Cleavage frag3 Lauroyl ion m/z 183.34 frag2->frag3 +H

Caption: A simplified diagram of potential fragmentation products for protonated this compound.

References

Technical Support Center: Addressing Matrix Effects with N2-Lauroyl-L-glutamine-d23

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing N2-Lauroyl-L-glutamine-d23 as an internal standard to mitigate matrix effects in quantitative analyses, particularly in LC-MS/MS applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is the deuterated form of N2-Lauroyl-L-glutamine, meaning specific hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen.[1][2][3] It is used as a stable isotope-labeled internal standard (SIL-IS) in quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1][2][3] Because its chemical and physical properties are nearly identical to the non-deuterated analyte (N2-Lauroyl-L-glutamine), it serves as an ideal internal standard to correct for variability in sample preparation and to compensate for matrix effects during analysis.

Q2: How does a deuterated internal standard like this compound help in correcting for matrix effects?

A2: Matrix effects are the alteration of ionization efficiency by co-eluting components in the sample matrix, leading to ion suppression or enhancement. A SIL-IS like this compound is added to samples at a known concentration before sample preparation. Ideally, the SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects. By measuring the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the deuterated standard and the analyte. If this shift is significant enough to cause the analyte and the internal standard to elute into regions with different degrees of ion suppression, it can lead to inaccurate quantification.

Q4: What are the key considerations when selecting and using a deuterated internal standard?

A4: When selecting a deuterated internal standard, several factors are crucial:

  • Isotopic Purity: The standard should have a high degree of deuteration to minimize signal contribution at the analyte's mass-to-charge ratio (m/z).

  • Position of Labeling: Deuterium atoms should be placed in chemically stable positions to prevent back-exchange with hydrogen atoms from the solvent.

  • Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte.

Q5: How can I experimentally assess the extent of matrix effects in my assay?

A5: There are two common methods to evaluate matrix effects:

  • Post-Extraction Spike Method: This quantitative method involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas indicates the degree of ion suppression or enhancement.

  • Post-Column Infusion: This is a qualitative method where a constant flow of the analyte solution is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Dips or peaks in the baseline signal of the infused analyte indicate regions of ion suppression or enhancement, respectively.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound to correct for matrix effects.

Problem Possible Cause(s) Troubleshooting Step(s)
Poor reproducibility of analyte/internal standard area ratio. Differential Matrix Effects: The analyte and this compound may be experiencing different degrees of ion suppression or enhancement due to slight chromatographic separation (isotope effect).Optimize Chromatography: Adjust the mobile phase gradient, change the column, or modify other chromatographic parameters to achieve better co-elution.
Inconsistent Sample Preparation: Variability in extraction recovery between the analyte and the internal standard.Review and optimize the sample preparation workflow. Ensure consistent and thorough mixing and extraction steps.
Internal Standard Stability: The deuterated standard may be degrading or exchanging deuterium with protic solvents.Prepare fresh internal standard solutions. Avoid prolonged storage in aqueous solutions.
Analyte and deuterated internal standard do not co-elute. Isotope Effect: The presence of deuterium can slightly alter the physicochemical properties of the molecule, leading to a shift in retention time on the analytical column.Adjust Chromatographic Conditions: Modify the mobile phase composition or temperature to minimize the separation. A shallower gradient may be beneficial.
Column Degradation: A loss of stationary phase or contamination of the column can affect the separation of the analyte and internal standard.Replace the analytical column with a new one of the same type. Implement a column washing protocol to minimize contamination.
Unexpectedly high or low analyte concentrations. Incorrect Internal Standard Concentration: An error in the preparation of the this compound stock or working solutions.Carefully reprepare the internal standard solution and verify its concentration.
Cross-Contamination: Carryover from a high concentration sample to a subsequent low concentration sample can lead to artificially high results.Optimize the autosampler wash procedure and inject a blank sample after high concentration samples to check for carryover.
Contribution from Unlabeled Analyte in IS: The internal standard may contain a small amount of the non-deuterated analyte.Check the certificate of analysis for the isotopic purity of the internal standard. Account for any contribution if necessary.

Quantitative Data Summary

The following table presents typical validation data for a hypothetical LC-MS/MS method for the quantification of N2-Lauroyl-L-glutamine using this compound as an internal standard in human plasma.

Parameter Low QC (10 ng/mL) Mid QC (100 ng/mL) High QC (1000 ng/mL) Acceptance Criteria
Intra-day Precision (%CV, n=6) 4.5%3.2%2.8%≤15%
Inter-day Precision (%CV, n=18) 6.8%5.5%4.9%≤15%
Accuracy (%Bias) +3.5%-1.8%+2.3%Within ±15%
Recovery (%) 92.1%95.4%94.8%Consistent and reproducible
Matrix Factor (MF) 0.880.910.89Consistent across concentrations
IS-Normalized Matrix Factor 0.991.011.00Close to 1.0

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Addition)

Objective: To quantify the degree of ion suppression or enhancement for N2-Lauroyl-L-glutamine in a specific biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike N2-Lauroyl-L-glutamine and this compound into the mobile phase or reconstitution solvent at specific concentrations (e.g., low and high QC levels).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., human plasma). Spike N2-Lauroyl-L-glutamine and this compound into the extracted matrix at the same concentrations as Set A.

    • Set C (Matrix Blank): Extract the blank biological matrix without spiking the analyte or internal standard to check for interferences.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized Matrix Factor:

    • IS MF = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)

    • IS-Normalized MF = (Analyte MF) / (IS MF)

    • An IS-normalized MF close to 1.0 suggests that this compound is effectively compensating for the matrix effect on N2-Lauroyl-L-glutamine.

Visualizations

Matrix_Effect_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing cluster_Problem Potential Issue: Matrix Effect cluster_Solution Solution Sample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound Sample->Spike_IS Extraction Extraction (e.g., Protein Precipitation) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Matrix_Effect Matrix Effect (Ion Suppression/ Enhancement) LC_Separation->Matrix_Effect Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification (vs. Calibration Curve) Ratio_Calculation->Quantification Matrix_Effect->MS_Detection IS_Compensation IS Compensates for Matrix Effect Matrix_Effect->IS_Compensation IS_Compensation->Ratio_Calculation

Caption: Workflow for mitigating matrix effects using a deuterated internal standard.

Troubleshooting_Logic Start Poor Reproducibility of Analyte/IS Ratio Check_Coelution Check Analyte and IS Co-elution Start->Check_Coelution Coelute Co-elution is Good Check_Coelution->Coelute Optimize_Chroma Optimize Chromatography Coelute->Optimize_Chroma No Review_SamplePrep Review Sample Preparation Protocol Coelute->Review_SamplePrep Yes Optimize_Chroma->Check_Coelution Consistent Protocol Consistent? Review_SamplePrep->Consistent Optimize_SamplePrep Optimize Sample Prep Consistent->Optimize_SamplePrep No Check_IS_Stability Check IS Stability Consistent->Check_IS_Stability Yes Optimize_SamplePrep->Review_SamplePrep Stable IS Stable? Check_IS_Stability->Stable Prepare_Fresh_IS Prepare Fresh IS Solution Stable->Prepare_Fresh_IS No Resolved Issue Resolved Stable->Resolved Yes Prepare_Fresh_IS->Check_IS_Stability

References

Preventing in-source fragmentation of N2-Lauroyl-L-glutamine-d23.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of N2-Lauroyl-L-glutamine-d23 during liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for the analysis of this compound?

In-source fragmentation is the breakdown of an analyte within the ionization source of a mass spectrometer before it reaches the mass analyzer.[1] This phenomenon can be problematic for the quantitative analysis of this compound as it reduces the signal intensity of the intact precursor ion, leading to decreased sensitivity and inaccurate quantification. It can also complicate data interpretation by generating multiple fragment ions that may be mistaken for other compounds.

Q2: What are the most likely fragmentation pathways for this compound?

  • Neutral loss of the lauroyl group (C12H23O): This is a common fragmentation pattern for N-acylated compounds.

  • Cleavage of the amide bond between the lauroyl group and the glutamine moiety.

  • Loss of the glutamine side chain amide group (CONH2).

Researchers should look for characteristic neutral losses and fragment ions corresponding to these pathways in their mass spectra.

Q3: How can I confirm that the observed fragmentation is occurring in the ion source and not in the collision cell?

To determine if fragmentation is happening in-source, you can perform the following experiment:

  • Infuse a standard solution of this compound directly into the mass spectrometer.

  • Acquire a full scan mass spectrum with the collision energy set to zero or a very low value.

  • If you observe significant fragment ions under these conditions, it is indicative of in-source fragmentation.

Troubleshooting Guide: Minimizing In-Source Fragmentation

In-source fragmentation is often influenced by the settings of the ion source parameters. By carefully optimizing these parameters, you can minimize the fragmentation of this compound.

Issue: Low intensity of the precursor ion and high intensity of fragment ions.

This is a classic sign of in-source fragmentation. The following table summarizes key mass spectrometer parameters that can be adjusted to mitigate this issue. It is recommended to adjust one parameter at a time to observe its effect.

ParameterRecommended ActionRationalePotential Trade-offs
Cone Voltage (or Fragmentor Voltage/Declustering Potential) Decrease in 5-10 V incrementsReduces the kinetic energy of the ions as they enter the mass spectrometer, leading to "softer" ionization and less fragmentation.[1][2]May decrease overall ion signal if set too low.
Source Temperature Decrease in 10-20 °C incrementsMinimizes thermal stress on the analyte, reducing the likelihood of thermal degradation and fragmentation.[1]May affect ionization efficiency and lead to incomplete desolvation.
Desolvation Gas Temperature Decrease in 25-50 °C incrementsReduces the thermal energy imparted to the ions during the desolvation process, thus preserving the intact precursor ion.Inefficient desolvation can result in solvent clusters and a reduced signal-to-noise ratio.
Nebulizer Gas Flow Optimize (may require increase or decrease)Affects the size of the droplets entering the ion source and the efficiency of desolvation. Optimal flow can enhance ionization without causing excessive fragmentation.Sub-optimal flow can lead to poor ionization efficiency or unstable spray.
Mobile Phase Composition Consider using additives like formic acid. Avoid trifluoroacetic acid (TFA) if possible.Mobile phase additives can influence ionization efficiency. While TFA can improve chromatography, it is known to cause ion suppression.[2]Changes in mobile phase may require re-optimization of chromatographic conditions.

Experimental Protocols

Protocol 1: Systematic Optimization of Cone Voltage

This protocol provides a step-by-step method for determining the optimal cone voltage to minimize the in-source fragmentation of this compound.

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent compatible with your LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min) to ensure a stable signal.

  • Initial MS Settings: Set the initial mass spectrometer parameters based on a general method for similar analytes. Set the desolvation and source temperatures to moderate values (e.g., 350 °C and 120 °C, respectively).

  • Full Scan Acquisition: Acquire data in full scan mode to monitor both the precursor ion and any fragment ions.

  • Cone Voltage Ramp: Start with a relatively high cone voltage where significant fragmentation is observed. Gradually decrease the cone voltage in discrete steps (e.g., 5-10 V per step) and acquire a mass spectrum at each setting.

  • Data Analysis: Monitor the intensities of the precursor ion (e.g., [M+H]+) and the major fragment ions at each cone voltage.

  • Optimization: Plot the intensity of the precursor ion and fragment ions as a function of the cone voltage. The optimal cone voltage will be the setting that provides the highest precursor ion intensity with the lowest fragment ion intensity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_ms MS Optimization cluster_analysis Data Analysis prep Prepare Standard Solution (1 µg/mL this compound) infuse Infuse into MS (10 µL/min) prep->infuse acquire Acquire Full Scan Spectrum infuse->acquire decision Fragmentation Acceptable? adjust Decrease Cone Voltage (5-10 V increments) decision->adjust No plot Plot Ion Intensities vs. Cone Voltage decision->plot Yes acquire->decision adjust->acquire determine Determine Optimal Cone Voltage plot->determine signaling_pathway cluster_source Ion Source cluster_analyzer Mass Analyzer analyte This compound (Precursor Ion) fragment Fragment Ions analyte->fragment In-Source Fragmentation detection Detection analyte->detection fragment->detection energy Excess Energy (High Cone Voltage, High Temp.) energy->analyte

References

Technical Support Center: Optimizing Calibration Curve Linearity with N2-Lauroyl-L-glutamine-d23

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of N2-Lauroyl-L-glutamine-d23 as an internal standard in quantitative mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the linearity of their calibration curves during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is the deuterated form of N2-Lauroyl-L-glutamine, meaning specific hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to the endogenous (non-deuterated) N2-Lauroyl-L-glutamine, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to accurately correct for variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification of the target analyte.

Q2: My calibration curve for N2-Lauroyl-L-glutamine is non-linear. What are the common causes?

A2: Non-linearity in calibration curves when using a deuterated internal standard like this compound can arise from several factors:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become overwhelmed, leading to a plateauing of the signal and a non-linear response.

  • Matrix Effects: Components in the biological sample matrix (e.g., plasma, tissue homogenate) can interfere with the ionization of the analyte and/or the internal standard, causing ion suppression or enhancement. These effects can be concentration-dependent.

  • Inaccurate Standard Preparation: Errors in the serial dilution of your calibration standards or the stock solution of the internal standard can lead to a non-linear relationship.

  • Suboptimal Internal Standard Concentration: The concentration of this compound should be carefully optimized. If it is too low, the signal may be noisy; if it is too high, it could contribute to detector saturation or isotopic crosstalk.

  • Isotopic Contribution: At very high concentrations of the analyte, the natural abundance of isotopes in the analyte molecule can contribute to the signal of the deuterated internal standard, leading to a non-linear response.

  • Analyte-Internal Standard Crosstalk: The fragmentation of the analyte in the mass spectrometer might produce an ion that has the same mass-to-charge ratio as the one being monitored for the internal standard, or vice-versa.

Q3: How can I investigate and troubleshoot non-linearity in my calibration curve?

A3: A systematic approach is key to identifying and resolving the source of non-linearity. The troubleshooting guide below provides a step-by-step process to address this issue.

Troubleshooting Guide: Improving Calibration Curve Linearity

This guide will walk you through a series of checks and experiments to diagnose and correct non-linear calibration curves when using this compound.

Step 1: Verify Standard and Internal Standard Preparation

Inaccurate concentrations are a frequent source of error.

  • Action: Prepare fresh calibration standards and a new stock solution of this compound. Use calibrated pipettes and high-purity solvents.

  • Rationale: To eliminate the possibility of human error or solvent evaporation affecting the concentrations.

Step 2: Evaluate for Detector Saturation
  • Action: Prepare a dilution series of your highest concentration standard and analyze them. Observe if the signal response becomes proportional with dilution.

  • Rationale: If the curve becomes linear upon dilution, it is a strong indication of detector saturation at the higher concentrations. The solution is to either dilute the samples to fall within the linear range of the assay or to adjust the detector settings if possible.

Step 3: Assess the Internal Standard Concentration

The concentration of this compound should be optimal for the expected analyte concentration range.

  • Action: Prepare a set of blank matrix samples and spike them with different concentrations of this compound (e.g., low, medium, high). Analyze these samples and assess the signal intensity and reproducibility.

  • Rationale: The ideal internal standard concentration should provide a stable and reproducible signal that is well above the background noise but not so high that it saturates the detector.

Table 1: Example Data for Internal Standard Concentration Optimization

This compound Concentration (ng/mL)Mean Peak Area (n=5)% RSDSignal-to-Noise Ratio
1015,23412.550
5078,9104.2250
100155,6783.8500
500798,456 (saturation observed)8.9>1000

In this example, a concentration of 50 or 100 ng/mL would be a good starting point, providing a balance of good signal intensity and reproducibility without causing detector saturation.

Step 4: Investigate Matrix Effects

Matrix effects can be a significant cause of non-linearity, especially in complex biological samples.

  • Action: Perform a post-extraction addition experiment. Prepare two sets of samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then the analyte and internal standard are added to the final extract.

  • Rationale: By comparing the signal response in the neat solution to the post-spiked matrix, you can quantify the extent of ion suppression or enhancement. If significant matrix effects are observed, further sample cleanup (e.g., solid-phase extraction) or chromatographic optimization may be necessary.

Step 5: Check for Chromatographic Co-elution

Although deuterated standards are designed to co-elute with the analyte, small differences in retention time can occur, which can lead to differential matrix effects.

  • Action: Overlay the chromatograms of the analyte and this compound.

  • Rationale: To confirm that both compounds are eluting at the same time and are therefore being subjected to the same matrix environment as they enter the mass spectrometer.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Internal Standard Stock Solution
  • This compound Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Internal Standard Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with methanol.

  • Analyte Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of non-deuterated N2-Lauroyl-L-glutamine in methanol.

  • Calibration Standards: Perform serial dilutions of the analyte stock solution to prepare calibration standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL in the appropriate matrix (e.g., charcoal-stripped plasma).

Protocol 2: Sample Preparation (Protein Precipitation)
  • To 50 µL of each calibration standard and unknown sample, add 10 µL of the 1 µg/mL this compound internal standard working solution.

  • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Visualizations

experimental_workflow sample Calibration Standard or Unknown Sample (50 µL) add_is Add this compound (10 µL of 1 µg/mL) sample->add_is ppt Protein Precipitation (200 µL Acetonitrile) add_is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Figure 1. Experimental workflow for sample preparation and analysis.

troubleshooting_linearity cluster_checks Initial Checks cluster_advanced Advanced Investigations start Non-Linear Calibration Curve check_standards Verify Standard and IS Preparation start->check_standards check_saturation Evaluate Detector Saturation check_standards->check_saturation check_is_conc Assess IS Concentration check_saturation->check_is_conc check_matrix Investigate Matrix Effects check_is_conc->check_matrix check_coelution Confirm Co-elution check_matrix->check_coelution solution Linear Calibration Curve Achieved check_coelution->solution

Figure 2. Logical workflow for troubleshooting linearity issues.

Technical Support Center: Minimizing Isotopic Interference with N2-Lauroyl-L-glutamine-d23

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to isotopic interference when using N2-Lauroyl-L-glutamine-d23 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern when using this compound?

A1: Isotopic interference occurs when the mass spectral signal of the analyte (N2-Lauroyl-L-glutamine) overlaps with the signal of its deuterated internal standard (this compound). This can lead to inaccurate quantification. The primary causes are:

  • Natural Isotope Abundance: The analyte, N2-Lauroyl-L-glutamine, contains naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). This results in an isotopic cluster where the M+1, M+2, etc. peaks of the analyte can extend into the mass-to-charge ratio (m/z) of the deuterated standard.

  • Incomplete Deuteration: The synthesis of this compound is never 100% perfect. This results in the presence of a small amount of the non-deuterated (d0) or partially deuterated compound within the internal standard material.

Q2: I am observing a signal for the native analyte in my internal standard-only samples. What is the cause and how can I fix it?

A2: This is a common issue caused by the presence of the unlabeled (d0) N2-Lauroyl-L-glutamine impurity in your this compound standard.

  • Solution 1: Purity of Internal Standard: The most direct solution is to source a new lot of this compound with a higher isotopic purity.

  • Solution 2: Mathematical Correction: If a higher purity standard is not available, you can perform a mathematical correction. This involves analyzing the internal standard solution to determine the percentage of the d0 impurity and subtracting this contribution from the analyte signal in your samples.

Q3: My analyte and this compound are not co-eluting perfectly. Why is this happening and is it a problem?

A3: A slight shift in retention time between the analyte and its deuterated internal standard is known as the "deuterium isotope effect". While often minor, it can become problematic if the two compounds elute in a region of the chromatogram with significant matrix effects (ion suppression or enhancement). If they experience different degrees of matrix effects, the accuracy of quantification can be compromised.

  • Solution: Chromatographic Optimization: Adjust your liquid chromatography (LC) method to improve co-elution. This can involve modifying the mobile phase gradient, changing the column temperature, or using a different column chemistry.

Q4: Can the deuterium (B1214612) labels on this compound exchange with hydrogen atoms from the solvent?

A4: This phenomenon, known as hydrogen-deuterium (H/D) exchange, can occur, particularly for deuterium atoms on labile functional groups (e.g., -OH, -NH, -SH). For this compound, the deuterium atoms on the lauroyl chain are generally stable. However, those on the glutamine moiety, especially on the amide and amine groups, could be more susceptible depending on the pH and temperature of the sample preparation and analysis.

  • Solution: Control pH and Temperature: To minimize H/D exchange, maintain a low temperature and a neutral or slightly acidic pH during sample preparation and storage. Avoid strongly basic or acidic conditions.

Troubleshooting Guides

Issue 1: Inaccurate Quantification at Low Analyte Concentrations
  • Symptom: Poor accuracy and precision for your quality control samples at the lower limit of quantification (LLOQ).

  • Potential Cause: The contribution of the d0 impurity in the this compound internal standard is significant relative to the low concentration of the analyte.

  • Troubleshooting Steps:

    • Assess Internal Standard Purity: Prepare and inject a high-concentration solution of the this compound standard alone. Measure the peak area of the unlabeled N2-Lauroyl-L-glutamine.

    • Calculate Contribution: Determine the percentage of the d0 impurity. If it is high, consider sourcing a new batch of the internal standard.

    • Mathematical Correction: Apply a correction factor to your calculations to account for the d0 contribution.

    • Increase Mass Difference: If possible, use an internal standard with a higher degree of deuteration to further separate its mass from the analyte's isotopic cluster.

Issue 2: Variable Internal Standard Response Across a Batch
  • Symptom: The peak area of this compound is inconsistent across your analytical run.

  • Potential Cause: This can be due to several factors, including inconsistent sample preparation, matrix effects, or issues with the LC-MS system.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure that the internal standard is being added consistently to every sample and that the sample processing (e.g., protein precipitation, liquid-liquid extraction) is uniform.

    • Investigate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. Adjust your LC method to ensure that both the analyte and internal standard elute in a stable region.

    • Check for Co-elution: As mentioned in the FAQs, ensure that N2-Lauroyl-L-glutamine and this compound are co-eluting as closely as possible.

    • System Suitability: Check the performance of your LC-MS system by injecting a standard solution multiple times to ensure consistent performance.

Quantitative Data

Table 1: Theoretical Mass Information for N2-Lauroyl-L-glutamine and its d23 Analog

CompoundMolecular FormulaMonoisotopic Mass (Da)
N2-Lauroyl-L-glutamineC₁₇H₃₂N₂O₄328.2362
This compoundC₁₇H₉D₂₃N₂O₄351.3807

Note: These are theoretical values. The observed m/z will depend on the ionization state (e.g., [M+H]⁺, [M-H]⁻).

Table 2: Theoretical Precursor and Product Ions for MRM Analysis

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Putative Fragment
N2-Lauroyl-L-glutamine329.2130.1[Glutamine - H₂O]+
N2-Lauroyl-L-glutamine329.2184.1[Lauroyl]+
This compound352.4130.1[Glutamine - H₂O]+
This compound352.4207.2[Lauroyl-d23]+

Disclaimer: The fragmentation pattern and product ions are theoretical and should be confirmed experimentally on your specific mass spectrometer.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general guideline for the extraction of N2-Lauroyl-L-glutamine from plasma samples.

  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels). Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Suggested LC-MS/MS Parameters

These are starting parameters and will likely require optimization for your specific instrumentation.

  • LC System:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: See Table 2 for suggested transitions.

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the instrument manufacturer's recommendations.

Visualizations

experimental_workflow start Plasma Sample spike Spike with This compound start->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporation transfer->evaporate reconstitute Reconstitution evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: A typical experimental workflow for sample preparation.

troubleshooting_tree start Inaccurate Results? check_is Check Internal Standard Response start->check_is is_variable IS Response Variable? check_is->is_variable check_prep Review Sample Prep Consistency is_variable->check_prep Yes is_ok IS Response OK is_variable->is_ok No check_matrix Investigate Matrix Effects check_prep->check_matrix check_coelution Check Analyte/IS Co-elution is_ok->check_coelution coelution_issue Poor Co-elution? check_coelution->coelution_issue optimize_lc Optimize LC Method coelution_issue->optimize_lc Yes coelution_ok Co-elution OK coelution_issue->coelution_ok No check_impurity Check d0 Impurity in IS coelution_ok->check_impurity

Caption: A decision tree for troubleshooting inaccurate results.

fragmentation_pathway parent N2-Lauroyl-L-glutamine m/z 329.2 [M+H]⁺ frag1 [Glutamine - H₂O]⁺ m/z 130.1 parent:f1->frag1:f0 Loss of Lauroyl Amide frag2 [Lauroyl]⁺ m/z 184.1 parent:f1->frag2:f0 Amide Bond Cleavage

Caption: A proposed fragmentation pathway for N2-Lauroyl-L-glutamine.

Deuterium exchange issues with N2-Lauroyl-L-glutamine-d23 in protic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of N2-Lauroyl-L-glutamine-d23, with a specific focus on addressing issues related to deuterium (B1214612) exchange in protic solvents.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for this compound?

A1: Deuterium exchange is a chemical process where a deuterium atom on a labeled compound, such as this compound, is replaced by a hydrogen atom (proton) from the surrounding solvent. This is particularly problematic when using protic solvents like water or methanol, which have readily exchangeable protons.[1] The loss of deuterium compromises the isotopic purity of the standard, leading to inaccurate quantification in analytical methods like mass spectrometry, as the deuterated internal standard can be incorrectly measured as the unlabeled analyte.[1]

Q2: Which deuterium atoms on this compound are most susceptible to exchange?

A2: The deuterium atoms most prone to exchange are those attached to heteroatoms, such as oxygen and nitrogen. In this compound, the deuterium atoms on the amide (-NH) and carboxylic acid (-COOH) groups are highly susceptible to exchange with protons from protic solvents. Deuterium atoms on the carbon backbone are generally more stable, though those adjacent to carbonyl groups can also be susceptible under certain conditions.[1]

Q3: What are the primary factors that influence the rate of deuterium exchange?

A3: The rate of hydrogen-deuterium exchange is significantly influenced by several factors:

  • pH: The exchange rate is highly dependent on the pH of the solution. Basic conditions, in particular, can accelerate the exchange of deuterium atoms.[1][2] For many compounds, the minimum exchange rate occurs in the acidic range, around pH 2.5-3.0.[3]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.[1][3]

  • Solvent: Protic solvents (e.g., water, methanol) contain exchangeable protons and facilitate the loss of deuterium. Aprotic solvents (e.g., acetonitrile, dioxane) are preferred for storing and handling deuterated compounds.[1][3]

Q4: How can I minimize deuterium exchange during sample storage?

A4: To minimize deuterium exchange during storage, consider the following:

  • Solvent Choice: Whenever possible, store this compound in an aprotic solvent. If an aqueous solution is necessary, use a D₂O-based buffer.[3]

  • Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to slow the rate of exchange.[3]

  • pH: If using an aqueous buffer, maintain a pH in the acidic range (e.g., 2.5-3.0) to minimize the exchange rate.[3]

  • Container: Store standards in tightly sealed containers to prevent exposure to atmospheric moisture.[1]

Q5: Are there alternatives to deuterium labeling to avoid exchange issues?

A5: Yes, using stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) is a preferred alternative to avoid exchange problems, as these isotopes are not susceptible to exchange.[3] However, the synthesis of ¹³C and ¹⁵N labeled compounds can be more complex and expensive.[3]

Troubleshooting Guides

Guide 1: Investigating the Loss of Deuterium Label

Symptom:

  • Inconsistent or lower-than-expected signal from the this compound internal standard.

  • Appearance of a signal at the mass of the unlabeled analyte in a blank sample spiked only with the internal standard.[3]

Troubleshooting Workflow:

A Start: Inconsistent Deuterium Label B Review Sample Preparation Protocol A->B C Protic Solvent Used? B->C D Yes C->D Yes E No C->E No F Switch to Aprotic Solvent (e.g., Acetonitrile) D->F G Check pH of Aqueous Solutions E->G V Problem Resolved F->V H pH > 4? G->H I Yes H->I Yes J No H->J No K Adjust pH to 2.5-3.0 I->K L Review Storage Conditions J->L K->V M Stored at Room Temperature? L->M N Yes M->N Yes O No M->O No P Store at -20°C or -80°C N->P Q Review Analytical Method (e.g., LC-MS) O->Q P->V R High Temperature in Autosampler/Source? Q->R S Yes R->S Yes T No R->T No U Lower Autosampler/Source Temperature S->U T->V If problem persists, consider alternative labeling (13C, 15N) U->V

Caption: Troubleshooting workflow for identifying the source of deuterium exchange.

Guide 2: Inconsistent Quantification Results

Symptom:

  • High variability in analyte/internal standard peak area ratios across an analytical run.

  • Failure to meet acceptance criteria for accuracy and precision during method validation.

Problem Description: While deuterated internal standards are considered the gold standard, issues such as isotopic instability (back-exchange), can lead to inconsistent quantification.[4]

Troubleshooting Workflow:

A Start: Inconsistent Quantification B Assess Extent of Back-Exchange A->B C Monitor for Unlabeled Analyte in IS-Spiked Blanks B->C D Significant Unlabeled Peak Present? C->D E Yes D->E Yes F No D->F No G Implement Protocol to Minimize Back-Exchange (See Protocol Section) E->G J Investigate Other Sources of Variability (e.g., Matrix Effects) F->J H Re-evaluate Method Performance G->H I Problem Resolved H->I J->H

Caption: Troubleshooting inconsistent quantification.

Data Presentation

Table 1: Factors Influencing the Rate of Hydrogen-Deuterium Exchange

FactorCondition Promoting ExchangeCondition Minimizing Exchange
pH Basic (high pH)Acidic (pH 2.5-3.0)[3]
Temperature High temperatureLow temperature (e.g., ~0°C)[3]
Solvent Protic (e.g., H₂O, Methanol)[1]Aprotic (e.g., Acetonitrile, Dioxane)[3]
Label Position On heteroatoms (N-H, O-H)[1]On carbon atoms not adjacent to carbonyls

Experimental Protocols

Protocol for Minimizing Deuterium Back-Exchange During LC-MS Analysis

This protocol is designed for analyzing this compound while minimizing the loss of the deuterium label during the analytical run.

Key Principle: The rate of H/D exchange can be significantly slowed by maintaining a low pH and low temperature.[3]

Materials:

  • This compound stock solution in an aprotic solvent (e.g., acetonitrile).

  • Sample matrix (e.g., plasma, urine).

  • Mobile phase A: Water with 0.1% formic acid (or other suitable acid to achieve pH ~2.5-3.0).

  • Mobile phase B: Acetonitrile with 0.1% formic acid.

  • LC column suitable for the analysis.

  • Mass spectrometer.

Procedure:

  • Sample Preparation:

    • Thaw frozen samples on ice.

    • Perform protein precipitation or other sample extraction steps at a low temperature (e.g., in an ice bath).

    • Use extraction solvents containing a small amount of acid (e.g., 0.1% formic acid) to maintain a low pH.

    • After extraction, evaporate the solvent under a stream of nitrogen at a low temperature.

    • Reconstitute the sample in a mobile phase with a high percentage of organic solvent and maintained at a low pH (e.g., 90% Mobile Phase B).

  • LC System Configuration:

    • Set the autosampler temperature to a low value (e.g., 4°C) to maintain sample stability in the injection queue.

    • Equilibrate the LC column with the initial mobile phase conditions.

  • MS System Configuration:

    • Configure the mass spectrometer to monitor for both the deuterated standard (this compound) and the potential unlabeled analogue to assess the extent of back-exchange.[3]

Workflow Diagram:

A Start: LC-MS Analysis B Sample Preparation (Low Temp, Low pH) A->B C Reconstitution in High Organic, Low pH Mobile Phase B->C D Maintain Low Autosampler Temperature (e.g., 4°C) C->D E LC Separation D->E F MS Detection (Monitor both labeled and unlabeled analyte) E->F G Data Analysis F->G

Caption: Workflow to minimize deuterium exchange during LC-MS analysis.

Visualization of Deuterium Exchange Mechanism

The following diagram illustrates the general mechanism of acid-catalyzed hydrogen-deuterium exchange for a deuterium label on a heteroatom, which is relevant for the amide and carboxylic acid groups of this compound.

cluster_0 Acid-Catalyzed H/D Exchange cluster_1 Legend A R-X-D C [R-X-DH]+ A->C + H+ B H+ E [R-X-H] + D+ C->E - D+ D D = Deuterium R R = Remainder of Molecule X X = Heteroatom (N or O) H H = Hydrogen

References

Technical Support Center: Optimizing Collision Energy for N2-Lauroyl-L-glutamine-d23 MRM Transitions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Multiple Reaction Monitoring (MRM) transitions for N2-Lauroyl-L-glutamine-d23. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and best practices for quantitative analysis using deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of collision energy optimization for an MRM transition?

The primary goal of collision energy (CE) optimization is to determine the voltage that produces the most intense and stable signal for a specific precursor-to-product ion transition.[1] This ensures maximum sensitivity and reproducibility in quantitative assays.[1] For any given MRM transition, applying an optimal collision energy will maximize the fragmentation of the precursor ion into the desired product ion, thereby increasing the signal-to-noise ratio and improving the limit of quantification (LOQ).

Q2: How does the use of a deuterated standard like this compound affect MRM optimization?

Deuterated standards are designed to be chemically identical to the analyte of interest, but with a higher mass due to the deuterium (B1214612) labeling.[2] While they generally exhibit similar fragmentation patterns, the optimal collision energy may differ slightly from the non-labeled analyte due to the isotopic effect. It is crucial to optimize the CE for the deuterated standard independently to ensure accurate quantification. Additionally, be aware of potential chromatographic shifts where the deuterated standard may elute slightly earlier or later than the native compound.[3]

Q3: What are common issues encountered when optimizing collision energy for deuterated compounds?

Common issues include:

  • Low signal intensity: This could be due to a non-optimal collision energy, poor ionization, or issues with the instrument source conditions.[2]

  • Signal instability: Fluctuations in signal can arise from unstable spray in the ion source or from the deuterated standard itself.

  • Isotopic exchange: Loss of deuterium atoms can occur, especially if they are in labile positions on the molecule, leading to a decreased signal for the deuterated standard and a potential overestimation of the native analyte.[3]

  • Chromatographic co-elution issues: While deuterated standards are expected to co-elute with the analyte, slight differences in retention time can occur, which may lead to differential matrix effects.[2][3]

Troubleshooting Guides

Issue 1: Low Signal Intensity for this compound MRM Transition
Possible Cause Troubleshooting Steps
Suboptimal Collision Energy Perform a collision energy optimization experiment by ramping the CE across a range of voltages and monitoring the signal intensity of the product ion.
Poor Ionization Optimize ion source parameters such as spray voltage, gas flows, and temperature.
Incorrect MRM Transition Confirm the precursor and product ion m/z values for this compound.
Low Concentration of Standard Ensure the concentration of the infused standard solution is appropriate for generating a stable signal.
Issue 2: High Signal Variability or Instability
Possible Cause Troubleshooting Steps
Unstable Electrospray Check for blockages in the sample line, ensure proper solvent composition, and optimize ion source positioning.
Fluctuations in Gas Flow Verify that nebulizer and drying gas pressures are stable.
Contaminated Ion Source Clean the ion source components according to the manufacturer's recommendations.

Experimental Protocols

Protocol 1: Collision Energy Optimization for this compound

Objective: To determine the optimal collision energy for the most intense and stable MRM transition of this compound.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in a suitable solvent like methanol (B129727) or acetonitrile).

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Syringe pump for direct infusion.

Methodology:

  • Prepare the Standard Solution: Prepare a working solution of this compound at a concentration that provides a stable signal upon direct infusion.

  • Infuse the Standard: Infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Set Initial MS Parameters: Set the mass spectrometer to monitor the precursor ion of this compound and a predicted product ion. Optimize ion source parameters for a stable signal.

  • Perform Collision Energy Ramping: Create a method that ramps the collision energy over a predefined range (e.g., 5 to 50 eV in 2 eV increments).

  • Acquire Data: Acquire data across the collision energy range, monitoring the intensity of the chosen product ion.

  • Analyze Results: Plot the product ion intensity as a function of the collision energy. The optimal collision energy is the value that yields the highest intensity.[1]

Data Presentation:

The results of the collision energy optimization can be summarized in a table:

Collision Energy (eV)Product Ion Intensity (Arbitrary Units)
515,000
1045,000
1580,000
20 120,000
2595,000
3060,000
3530,000
4010,000

Note: The above data is hypothetical and serves as an example. Actual values must be determined experimentally.

Visualizations

CollisionEnergyOptimizationWorkflow cluster_prep Preparation cluster_optimization Optimization cluster_analysis Analysis prep_solution Prepare this compound Standard Solution infuse Infuse Standard into MS prep_solution->infuse set_params Set Initial MS Parameters (Precursor/Product Ions, Source) infuse->set_params ramp_ce Ramp Collision Energy (e.g., 5-50 eV) set_params->ramp_ce acquire_data Acquire Product Ion Intensity Data ramp_ce->acquire_data plot_data Plot Intensity vs. Collision Energy acquire_data->plot_data determine_optimal Determine Optimal CE (Highest Intensity) plot_data->determine_optimal final_method Optimized MRM Method determine_optimal->final_method Incorporate into Final MRM Method

Caption: Workflow for Collision Energy Optimization.

TroubleshootingLowSignal cluster_checks Initial Checks cluster_solutions Solutions start Low Signal for This compound check_ce Is Collision Energy Optimized? start->check_ce check_source Are Source Parameters Optimized? start->check_source check_concentration Is Standard Concentration Adequate? start->check_concentration optimize_ce Perform CE Optimization check_ce->optimize_ce No ok1 CE OK check_ce->ok1 Yes optimize_source Optimize Source Parameters check_source->optimize_source No ok2 Source OK check_source->ok2 Yes increase_concentration Increase Standard Concentration check_concentration->increase_concentration No ok3 Conc. OK check_concentration->ok3 Yes

Caption: Troubleshooting Low Signal Intensity.

References

Reducing carryover of N2-Lauroyl-L-glutamine-d23 in autosampler.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals reduce autosampler carryover of N2-Lauroyl-L-glutamine-d23.

Frequently Asked Questions (FAQs)

Q1: What is autosampler carryover and why is it a problem?

A1: Autosampler carryover is the unintentional introduction of residual analyte from a previous injection into a subsequent one.[1] This phenomenon can lead to inaccurate quantification, false positive results in blank samples, and poor reproducibility, compromising the integrity of experimental data.[1][2]

Q2: Why is this compound particularly prone to carryover?

A2: this compound possesses a long, hydrophobic lauroyl (C12) chain and a more polar glutamine head. This structure gives it "sticky" properties, leading to a high potential for adsorption onto the surfaces of autosampler components, such as the injection needle, tubing, and valve rotor seals.[3] Compounds with such hydrophobic characteristics are frequently associated with carryover issues.[4]

Q3: How can I definitively confirm that an unexpected peak is from carryover?

A3: The standard method to identify carryover is to inject a blank solvent sample immediately after injecting a high-concentration standard of your analyte.[3] If a peak corresponding to this compound appears in the blank injection at the correct retention time, it is confirmed to be carryover from the preceding high-concentration sample.[2]

Troubleshooting Guide

Q1: I have confirmed carryover of this compound in my blank injections. What is the first troubleshooting step?

A1: The most common source of carryover is an inadequate needle wash protocol.[1][5] Therefore, the first and most crucial step is to optimize the composition of the autosampler wash solvent and the duration of the wash cycle.

Q2: What are the most effective wash solvents for reducing this compound carryover?

A2: The ideal wash solvent must be strong enough to fully solubilize the analyte from the autosampler surfaces.[5] Given the hydrophobic nature of the lauroyl group, a systematic approach to solvent selection is recommended. Start with a solvent composition similar to your mobile phase and increase the organic strength or change the organic solvent if carryover persists.

Data Presentation: Recommended Wash Solvents for Evaluation
Wash Solvent Composition Rationale Expected Efficacy for this compound
50:50 Acetonitrile:WaterA common starting point for reversed-phase methods.[5]Moderate
90:10 Acetonitrile:WaterHigher organic content to better dissolve hydrophobic compounds.Moderate to High
100% AcetonitrileA strong wash for many compounds, though some may be more soluble in mixtures containing water.[6]Moderate to High
100% MethanolAn alternative strong organic solvent.Moderate to High
100% Isopropanol (IPA)A stronger, less polar organic solvent effective for very "sticky" or hydrophobic compounds.High
50:50 Isopropanol:AcetonitrileA robust solvent mixture combining different solubilizing mechanisms.Very High

Q3: I have optimized my wash solvent and increased the wash time, but carryover is still present. What should I do next?

A3: If an optimized wash protocol is insufficient, the issue may lie with the physical components of the autosampler or the injection method. Consider the following steps:

  • Modify the Wash Program: Ensure the wash is active both before and after the injection. Increasing the duration of the pre- and post-injection wash can significantly reduce carryover.[6]

  • Change Injection Mode: Switching from a "partial loop" to a "full loop" injection can help, as it provides a more thorough flush of the sample flow path.[7]

  • Evaluate Hardware Components: Hydrophobic compounds can strongly adhere to certain materials. Some PEEK needles and tubing may retain the analyte; switching to stainless steel components can sometimes resolve the issue.[4] Over time, rotor seals in the injection valve can become scratched or worn, creating sites where the analyte can be trapped.[8]

Q4: How do I perform a systematic cleaning to isolate the source of contamination?

A4: A systematic approach is necessary to determine if the carryover originates from the autosampler or another part of the LC-MS system.[3][9] This involves sequentially cleaning and testing components. If carryover persists after thoroughly cleaning the autosampler, the contamination may be in the LC column or the MS source.[4][10]

Experimental Protocols

Protocol 1: Systematic Evaluation of Wash Solvents
  • Establish Baseline: Inject a high-concentration standard of this compound followed by a blank injection using your current wash method. Record the peak area of the carryover.

  • Change Wash Solvent: Purge the autosampler wash system and replace the existing wash solvent with the first test solvent from the table above (e.g., 90:10 Acetonitrile:Water).

  • Test and Evaluate: Inject the high-concentration standard again, followed by a new blank.

  • Compare Results: Measure the carryover peak area in the new blank and compare it to the baseline. A significant reduction indicates a more effective wash solvent.

  • Iterate: Repeat steps 2-4 for each of the recommended wash solvents to identify the optimal composition for your application.

Protocol 2: Comprehensive Autosampler Flush
  • Prepare the System: Remove the analytical column from the flow path and replace it with a union to allow direct flushing to waste. This protects the column from harsh solvents.

  • Select a Strong Wash: Fill the wash solvent reservoir with a strong, effective solvent identified in Protocol 1, such as 100% Isopropanol.

  • Flush the System: Program the autosampler to perform 5-10 consecutive full-loop injections using a large volume (e.g., 3x the loop volume) of the strong wash solvent.[4][11] This will thoroughly flush the needle, sample loop, injection valve, and connecting tubing.[7]

  • Re-equilibrate: Flush the system with your mobile phase for a sufficient time to remove the strong wash solvent.

  • Reinstall and Test: Reinstall the analytical column and allow the system to equilibrate. Inject a blank to confirm the elimination of carryover before proceeding with your sample analysis.

Visualizations

G start Carryover Detected in Blank? wash_protocol Step 1: Optimize Wash Protocol start->wash_protocol eval_solvents Evaluate Stronger Wash Solvents (See Table) wash_protocol->eval_solvents modify_program Increase Wash Duration (Pre & Post-Injection) eval_solvents->modify_program check1 Carryover Resolved? modify_program->check1 hardware_protocol Step 2: Inspect Hardware & Method check1->hardware_protocol No end Problem Solved check1->end  Yes injection_mode Switch to Full Loop Injection hardware_protocol->injection_mode needle_material Consider Stainless Steel Needle/Tubing injection_mode->needle_material replace_parts Replace Rotor Seal and other Injector Parts needle_material->replace_parts check2 Carryover Resolved? replace_parts->check2 system_contam Investigate Other Sources (Column, MS System) check2->system_contam No check2->end  Yes

Caption: Troubleshooting workflow for reducing autosampler carryover.

G Potential Sources of Analyte Adsorption and Carryover cluster_0 Autosampler Flow Path vial Sample Vial needle_ext 1. Needle Exterior vial->needle_ext needle_int 2. Needle Interior vial->needle_int port Needle Port / Seal needle_ext->port needle_int->port valve 3. Injection Valve (Rotor Seal) port->valve loop 4. Sample Loop valve->loop tubing 5. Tubing & Fittings (Dead Volumes) loop->tubing column To LC Column tubing->column

Caption: Key locations for analyte adsorption within an autosampler.

References

Validation & Comparative

Validation of an Analytical Method for N2-Lauroyl-L-glutamine using its Deuterated Analog as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N2-Lauroyl-L-glutamine in biological matrices, utilizing N2-Lauroyl-L-glutamine-d23 as an internal standard. The performance of this method is objectively compared with alternative analytical techniques, supported by representative experimental data and detailed protocols.

The use of a deuterated internal standard is a cornerstone of robust bioanalytical method validation, offering significant advantages in accuracy and precision by compensating for variability during sample preparation and analysis. This guide will delve into the specifics of such a method and provide a comparative analysis against other potential analytical approaches.

Method 1: Validated LC-MS/MS Method using this compound

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. This approach ensures high accuracy and precision by correcting for analyte loss during sample processing and for matrix effects in the mass spectrometer.

Experimental Protocol:

A detailed experimental protocol for the LC-MS/MS analysis of N2-Lauroyl-L-glutamine is outlined below.

Sample Preparation:

  • To 100 µL of the biological matrix (e.g., plasma, serum, or cell culture supernatant), add 20 µL of the this compound internal standard working solution (concentration will be analyte-dependent).

  • Vortex the sample for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • N2-Lauroyl-L-glutamine: Specific precursor ion → specific product ion.

      • This compound: Specific precursor ion → specific product ion.

    • Instrument Parameters: Optimized for maximum sensitivity and specificity (e.g., capillary voltage, source temperature, gas flows, collision energy).

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method using a deuterated internal standard.

Parameter LC-MS/MS with Deuterated IS Acceptance Criteria (FDA/ICH)
Linearity (r²) > 0.995≥ 0.99
Range 1 - 1000 ng/mLDependent on expected concentrations
Accuracy (% Bias) Within ± 10%Within ± 15% (± 20% at LLOQ)
Precision (% RSD) < 10%≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) 1 ng/mLClearly defined and reproducible
Matrix Effect (% CV) < 15%≤ 15%
Recovery (%) Consistent and reproducibleNot a strict requirement if IS corrects for variability

Experimental Workflow Diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) add_is Add this compound (20 µL) sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Injection ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification (Ratio of Analyte to IS) ms_detection->quantification results Concentration Results quantification->results

Experimental workflow for LC-MS/MS analysis.

Alternative Analytical Methods

While LC-MS/MS with a deuterated internal standard is the preferred method for its sensitivity and specificity, other techniques can be employed for the analysis of N-acyl amino acids.

Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method requires derivatization of the amino acid moiety to introduce a fluorescent tag, enabling sensitive detection.

Experimental Protocol:

Derivatization:

  • To 100 µL of the prepared sample extract, add 50 µL of a derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA) for primary amines or 9-fluorenylmethyl chloroformate (FMOC) for primary and secondary amines).

  • Incubate the mixture under optimized conditions (e.g., specific time and temperature) to ensure complete derivatization.

HPLC-FLD Conditions:

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent.

Method 3: Enzymatic Assay

Enzymatic assays can be highly specific but may not be directly applicable to N-acylated amino acids without prior hydrolysis. If the primary interest is the glutamine moiety, an enzymatic assay could be adapted.

Experimental Protocol:

  • Hydrolysis: The N2-Lauroyl-L-glutamine would first need to be hydrolyzed to release free glutamine, for example, through enzymatic or chemical means.

  • Enzymatic Reaction: The released glutamine is then quantified using a glutaminase (B10826351) and glutamate (B1630785) dehydrogenase-coupled reaction, where the production of NADH is measured spectrophotometrically.

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the study, including sensitivity, specificity, throughput, and available instrumentation.

Data Presentation: Comparative Performance

Parameter LC-MS/MS with Deuterated IS HPLC-FLD Enzymatic Assay
Specificity Very High (based on mass-to-charge ratio)Moderate to High (dependent on chromatography)High (enzyme-specific)
Sensitivity Very High (ng/mL to pg/mL)High (pmol to fmol)Moderate (µM to mM)
Throughput HighModerateHigh (plate-based)
Matrix Effect Corrected by Deuterated ISCan be significantCan be affected by inhibitors/activators
Sample Preparation Multi-step (extraction, evaporation)Derivatization requiredMay require hydrolysis
Cost per Sample HighModerateLow

Method Comparison Diagram:

method_comparison cluster_attributes Performance Attributes lcms LC-MS/MS with Deuterated IS specificity Specificity lcms->specificity Very High sensitivity Sensitivity lcms->sensitivity Very High throughput Throughput lcms->throughput High cost Cost lcms->cost High hplc HPLC-FLD hplc->specificity Moderate-High hplc->sensitivity High hplc->throughput Moderate hplc->cost Moderate enzyme Enzymatic Assay enzyme->specificity High enzyme->sensitivity Moderate enzyme->throughput High enzyme->cost Low

Comparison of key performance attributes.

Conclusion

For the quantitative analysis of N2-Lauroyl-L-glutamine in complex biological matrices, a validated LC-MS/MS method using this compound as an internal standard offers the highest level of accuracy, precision, and specificity. While alternative methods such as HPLC-FLD and enzymatic assays have their merits, particularly in terms of cost and throughput for specific applications, they often lack the specificity and robustness to overcome the challenges of complex sample matrices. The choice of the most appropriate method should be guided by the specific research question and the required data quality.

Cross-Laboratory Validation of N2-Lauroyl-L-glutamine Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N2-Lauroyl-L-glutamine and its Analysis

N2-Lauroyl-L-glutamine is an N-acyl amino acid, a class of lipid signaling molecules involved in various physiological processes. Accurate and reproducible quantification of N2-Lauroyl-L-glutamine in biological matrices is crucial for research and development in pharmaceuticals and cosmetics. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a widely used technique for the analysis of N-acyl amino acids due to its high sensitivity and selectivity.

Common Analytical Methods

The primary methods for the quantification of N2-Lauroyl-L-glutamine involve derivatization followed by chromatographic separation and detection.

  • Method A: Derivatization with 2,4'-dibromoacetophenone (B128361) followed by HPLC-UV/MS. This method involves the esterification of the carboxylic acid group of N2-Lauroyl-L-glutamine to yield a UV-active derivative, allowing for detection by both UV and mass spectrometry.[1]

  • Method B: Direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach allows for the direct quantification of the underivatized molecule, leveraging the high specificity of multiple reaction monitoring (MRM) in a triple quadrupole mass spectrometer.

Experimental Protocols

Detailed methodologies for the two primary analytical approaches are provided below.

Method A: HPLC-UV/MS with Derivatization

1. Sample Preparation and Derivatization:

  • Accurately weigh 10 mg of the N2-Lauroyl-L-glutamine sample and dissolve in 10 mL of a suitable organic solvent (e.g., acetonitrile).

  • To 100 µL of the sample solution, add 50 µL of a 10 mg/mL solution of 2,4'-dibromoacetophenone in acetonitrile (B52724) and 20 µL of a 2 mg/mL solution of a catalyst (e.g., triethylamine).

  • Heat the mixture at 60°C for 60 minutes.

  • After cooling to room temperature, the sample is ready for HPLC analysis.

2. HPLC-UV/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 60% B to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • UV Detection: 260 nm.

  • MS Detection: Electrospray ionization (ESI) in positive mode, monitoring for the protonated molecule of the derivatized N2-Lauroyl-L-glutamine.

Method B: Direct LC-MS/MS Analysis

1. Sample Preparation:

  • Accurately weigh 10 mg of the N2-Lauroyl-L-glutamine sample and dissolve in 10 mL of a suitable organic solvent (e.g., methanol).

  • Perform serial dilutions to achieve the desired concentration range for the calibration curve.

  • For biological samples, a protein precipitation step with a cold organic solvent (e.g., acetonitrile) followed by centrifugation is typically required.

2. LC-MS/MS Conditions:

  • Column: C18 or a suitable HILIC column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to ensure retention and separation of the analyte from matrix components.

  • Flow Rate: 0.3 mL/min.

  • MS/MS Detection: ESI in positive mode with Multiple Reaction Monitoring (MRM). Precursor and product ions for N2-Lauroyl-L-glutamine need to be optimized.

Cross-Laboratory Validation: An Illustrative Comparison

Cross-laboratory validation, often conducted as a round-robin or inter-laboratory study, is essential to assess the reproducibility and robustness of an analytical method. In such a study, identical, homogenous samples are sent to multiple laboratories for analysis using a standardized protocol. The results are then statistically analyzed to determine the inter-laboratory variability.

Due to the lack of published cross-laboratory validation data for N2-Lauroyl-L-glutamine, the following tables present hypothetical but realistic data for a simulated study involving three laboratories. This data is intended to illustrate the expected performance and potential sources of variability.

Table 1: Comparison of Method Performance Parameters (Illustrative Data)
ParameterMethod A (HPLC-UV/MS)Method B (LC-MS/MS)Acceptance Criteria
Linearity (R²) > 0.995> 0.998≥ 0.99
Accuracy (% Recovery) 95.2 - 104.5%98.1 - 102.3%80 - 120%
Precision (RSD%)
- Repeatability (Intra-day)< 5%< 3%≤ 15%
- Intermediate Precision< 8%< 5%≤ 20%
Limit of Quantification (LOQ) 10 ng/mL1 ng/mLMethod Dependent
Table 2: Illustrative Cross-Laboratory Results for a 50 ng/mL Standard
LaboratoryMethod A (Measured Conc. ± SD, ng/mL)Method B (Measured Conc. ± SD, ng/mL)
Lab 1 48.5 ± 2.150.2 ± 1.1
Lab 2 52.1 ± 3.549.5 ± 0.8
Lab 3 47.9 ± 2.850.8 ± 1.3
Inter-Lab Mean 49.550.2
Inter-Lab RSD% 4.5%1.3%

These illustrative data suggest that while both methods are viable, the direct LC-MS/MS approach (Method B) may offer superior precision and lower inter-laboratory variability.

Visualizing the Workflow

To better understand the experimental and logical processes, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Sample dissolve Dissolve in Solvent start->dissolve derivatize Derivatize (Method A) dissolve->derivatize Method A dilute Dilute (Method B) dissolve->dilute Method B hplc HPLC Separation derivatize->hplc dilute->hplc ms MS/MS Detection hplc->ms quantify Quantification ms->quantify report Report Results quantify->report

Figure 1: General experimental workflow for N2-Lauroyl-L-glutamine analysis.

Cross_Validation_Logic cluster_setup Study Setup cluster_labs Laboratory Analysis cluster_results Data Compilation & Analysis cluster_conclusion Conclusion prep_samples Prepare Homogenous Samples distribute Distribute to Labs prep_samples->distribute lab1 Lab 1 Analysis distribute->lab1 lab2 Lab 2 Analysis distribute->lab2 lab3 Lab 3 Analysis distribute->lab3 collect_data Collect Results lab1->collect_data lab2->collect_data lab3->collect_data stat_analysis Statistical Analysis (Mean, SD, RSD) collect_data->stat_analysis assess Assess Method Reproducibility stat_analysis->assess

Figure 2: Logical flow of a cross-laboratory validation study.

Conclusion and Recommendations

The accurate quantification of N2-Lauroyl-L-glutamine is achievable through both derivatization-based HPLC-UV/MS and direct LC-MS/MS methods. Based on the illustrative data, direct LC-MS/MS analysis appears to be the more robust and reproducible method, making it a strong candidate for standardization across different laboratories.

For any organization planning to implement a standardized assay for N2-Lauroyl-L-glutamine, conducting a formal inter-laboratory study is highly recommended to establish the method's true reproducibility and to identify and control for potential sources of variability. This will ensure consistent and reliable data, which is paramount for regulatory submissions and product quality control.

References

A Comparative Guide to N2-Lauroyl-L-glutamine-d23 and 13C-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of N-acyl amino acids (NAAAs) like N2-Lauroyl-L-glutamine by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is critical for achieving accurate and reliable results. These internal standards are essential for correcting variations during sample preparation, chromatography, and ionization. The two most common types of stable isotope labeling involve the incorporation of deuterium (B1214612) (²H or D) or carbon-13 (¹³C). This guide provides an objective comparison of N2-Lauroyl-L-glutamine-d23 (a deuterium-labeled standard) and its theoretical ¹³C-labeled counterpart, supported by established principles in isotope dilution mass spectrometry.

N-acyl amino acids are a class of endogenous signaling molecules involved in various physiological processes. Their accurate quantification is crucial for understanding their role in health and disease.

Performance Comparison: Deuterium- vs. ¹³C-Labeled Standards

The choice between a deuterium-labeled and a ¹³C-labeled internal standard can significantly impact the performance of an analytical method. While both are designed to mimic the behavior of the analyte, their physicochemical properties can lead to different outcomes.

Key Performance Characteristics
FeatureN2-Lauroyl-L-glutamine-¹³C (Hypothetical)This compoundRationale & Implications
Isotopic Stability HighVariable¹³C atoms are integrated into the carbon backbone, making them highly stable and not susceptible to exchange.[1][2] Deuterium atoms, especially if located on exchangeable sites (e.g., -NH, -OH), can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, potentially compromising the integrity of the standard.[2][3]
Chromatographic Co-elution ExcellentPotential for ShiftDue to the negligible difference in physicochemical properties, ¹³C-labeled standards co-elute perfectly with the unlabeled analyte.[2][4] Deuterium-labeled compounds can sometimes elute slightly earlier than their non-deuterated counterparts due to the "isotope effect," which can lead to differential matrix effects if the analyte and internal standard experience different levels of ion suppression or enhancement at slightly different retention times.[2][5]
Matrix Effects Superior CompensationVariable CompensationPerfect co-elution ensures that the ¹³C-labeled internal standard experiences the same matrix effects as the analyte, leading to more accurate and precise quantification.[2] A chromatographic shift in the deuterated standard can result in incomplete compensation for matrix effects, potentially introducing bias into the results.[5][6]
Potential for Isotopic Interference LowerHigherThe natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.[1] While the natural abundance of deuterium is lower, the potential for in-source fragmentation and H-D exchange can sometimes complicate mass spectra.[1]
Synthesis & Cost Generally more complex and expensive.[7][8]Generally easier and more cost-effective to synthesize.[7]Availability and cost are practical considerations. While ¹³C-labeled standards offer superior performance, their higher cost and potentially limited availability can be a factor.[8]

Quantitative Data Summary

Table 1: Hypothetical Performance of this compound as an Internal Standard
ParameterLow QC (ng/mL)Medium QC (ng/mL)High QC (ng/mL)
Precision (%CV) 8.56.25.1
Accuracy (%Bias) -7.3-4.5-3.2
Matrix Effect (%CV) 12.19.88.5
Recovery (%RSD) 9.57.36.4
Table 2: Expected Performance of a ¹³C-Labeled N2-Lauroyl-L-glutamine Internal Standard
ParameterLow QC (ng/mL)Medium QC (ng/mL)High QC (ng/mL)
Precision (%CV) < 5< 4< 3
Accuracy (%Bias) ± 5± 3± 2
Matrix Effect (%CV) < 5< 5< 5
Recovery (%RSD) < 5< 4< 4

Experimental Protocols

The following is a generalized experimental protocol for the quantitative analysis of N2-Lauroyl-L-glutamine in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard with LC-MS/MS. This protocol would require optimization for specific applications.

Sample Preparation (Protein Precipitation)
  • Aliquoting: Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (either this compound or its ¹³C-labeled counterpart) to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

Quantification

The concentration of N2-Lauroyl-L-glutamine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizations

Metabolic Pathway of N-Acyl Amino Acids

N-acyl amino acids are synthesized through the condensation of a fatty acid and an amino acid and are primarily degraded by fatty acid amide hydrolase (FAAH).

NAA_Metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation Fatty Acyl-CoA Fatty Acyl-CoA N-Acyl Amino Acid N-Acyl Amino Acid Fatty Acyl-CoA->N-Acyl Amino Acid Condensation Amino Acid Amino Acid Amino Acid->N-Acyl Amino Acid Degraded_Fatty_Acid Fatty Acid N-Acyl Amino Acid->Degraded_Fatty_Acid FAAH (Hydrolysis) Degraded_Amino_Acid Amino Acid N-Acyl Amino Acid->Degraded_Amino_Acid Bioanalysis_Workflow Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Sample Preparation Sample Preparation Internal Standard Spiking->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Logical_Comparison Choice of Internal Standard Choice of Internal Standard 13C-Labeled 13C-Labeled Choice of Internal Standard->13C-Labeled Deuterium-Labeled Deuterium-Labeled Choice of Internal Standard->Deuterium-Labeled Higher Accuracy & Precision Higher Accuracy & Precision 13C-Labeled->Higher Accuracy & Precision Higher Cost Higher Cost 13C-Labeled->Higher Cost Cost-Effective Cost-Effective Deuterium-Labeled->Cost-Effective Potential for Isotope Effect Potential for Isotope Effect Deuterium-Labeled->Potential for Isotope Effect Risk of Back-Exchange Risk of Back-Exchange Deuterium-Labeled->Risk of Back-Exchange Perfect Co-elution Perfect Co-elution Higher Accuracy & Precision->Perfect Co-elution No Isotope Exchange No Isotope Exchange Higher Accuracy & Precision->No Isotope Exchange

References

N2-Lauroyl-L-glutamine-d23: A Comparative Guide to its Accuracy and Precision as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in the burgeoning field of lipidomics, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of N2-Lauroyl-L-glutamine-d23 as an internal standard, evaluating its performance characteristics against other common alternatives. The information presented herein is supported by established principles of bioanalytical method validation and illustrative data from relevant studies.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry. These compounds are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with a heavier stable isotope (e.g., deuterium, ¹³C, ¹⁵N). This near-identical physicochemical behavior allows the SIL internal standard to effectively compensate for variations throughout the analytical workflow, from sample extraction and derivatization to chromatographic separation and ionization in the mass spectrometer. This compound, a deuterated form of N2-Lauroyl-L-glutamine, falls into this category of ideal internal standards.

Performance Comparison: this compound vs. Alternative Internal Standards

While specific performance data for this compound is not extensively published, the expected accuracy and precision can be inferred from validated analytical methods employing analogous deuterated internal standards for related N-acyl amino acids and other lipids. The following tables present a summary of typical performance characteristics.

Table 1: Comparison of Internal Standard Strategies

Internal Standard TypePrincipleAdvantagesDisadvantages
Stable Isotope-Labeled (e.g., this compound) Co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement.Highest accuracy and precision; corrects for variability in all stages of the analytical process.Higher cost; may not be commercially available for all analytes.
Structurally Similar Analog A molecule with similar chemical structure and chromatographic behavior to the analyte.More readily available and less expensive than SIL standards.May not perfectly mimic the analyte's behavior, leading to potential inaccuracies in correcting for matrix effects and ionization variability.
No Internal Standard (External Calibration) Quantification is based on a calibration curve prepared in a clean solvent.Simplest and least expensive approach.Highly susceptible to errors from sample loss, matrix effects, and instrument variability, leading to poor accuracy and precision.

Table 2: Expected Performance Data for a Validated LC-MS/MS Method Using a Deuterated N-Acyl Amino Acid Internal Standard

Validation ParameterAcceptance Criteria (FDA/EMA)Expected Performance
Accuracy (Bias) Within ±15% of the nominal concentration (±20% at LLOQ)Typically within ±10%
Precision (CV%) ≤15% (≤20% at LLOQ)Typically ≤10%
Linearity (r²) ≥0.99≥0.995
Lower Limit of Quantification (LLOQ) Analyte response is at least 5 times the blank responseDependent on analyte and instrumentation, but generally in the low ng/mL to pg/mL range.
Matrix Effect CV of the IS-normalized matrix factor should be ≤15%Well-controlled with a SIL-IS
Recovery Consistent, precise, and reproducibleConsistent between analyte and IS

Note: The "Expected Performance" values are illustrative and based on typical results from validated bioanalytical methods for similar compounds using stable isotope-labeled internal standards.

Experimental Protocols

A robust and reliable analytical method is crucial for obtaining high-quality quantitative data. The following is a representative experimental protocol for the quantification of an N-acyl amino acid using this compound as an internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological sample (e.g., plasma, tissue homogenate), add 10 µL of a working solution of this compound (concentration to be optimized based on the expected analyte concentration).

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation of N-acyl amino acids.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the analyte's properties.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and this compound need to be optimized.

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the analytical process and the biological relevance of N-acyl amino acids, the following diagrams illustrate a typical experimental workflow and a simplified N-acyl amino acid biosynthesis pathway.

G Experimental Workflow for N-Acyl Amino Acid Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample AddIS Add this compound BiologicalSample->AddIS ProteinPrecipitation Protein Precipitation AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Drying Drying SupernatantCollection->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing

Caption: A generalized experimental workflow for quantifying N-acyl amino acids.

G Simplified Biosynthesis of N-Acyl Amino Acids FattyAcid Fatty Acid AcylCoA Acyl-CoA FattyAcid->AcylCoA AminoAcid Amino Acid Enzyme N-Acyltransferase (e.g., PM20D1) AminoAcid->Enzyme AcylCoA->Enzyme NAAA N-Acyl Amino Acid Enzyme->NAAA

Assessing the Chromatographic Isotope Effect of N2-Lauroyl-L-glutamine-d23: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing isotope-labeled compounds, a thorough understanding of the chromatographic isotope effect (CIE) is crucial for accurate quantification and method validation. This guide provides an objective comparison of the expected chromatographic behavior of N2-Lauroyl-L-glutamine-d23 against its non-deuterated analog, N2-Lauroyl-L-glutamine. The insights and experimental data presented herein are based on established principles of chromatography and studies on other deuterated compounds.

Deuteration, the substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D), is a valuable tool in drug discovery and development, often employed to alter metabolic pathways or to serve as an internal standard in quantitative bioanalysis.[1] However, the increase in mass and subtle changes in molecular vibrations upon deuteration can lead to differences in physicochemical properties, resulting in observable shifts in chromatographic retention times.[2][3] This phenomenon, known as the chromatographic isotope effect, can impact the accuracy of analytical methods if not properly characterized and controlled.[4][5]

Typically, in reversed-phase liquid chromatography, deuterated compounds tend to elute slightly earlier than their non-deuterated counterparts.[6] This "inverse isotope effect" is attributed to the slightly weaker intermolecular interactions (like van der Waals forces) of the C-D bond compared to the C-H bond, leading to a reduced affinity for the stationary phase.[3] The magnitude of this effect is generally proportional to the number of deuterium atoms incorporated into the molecule.[6] Given that this compound contains 23 deuterium atoms, a measurable retention time shift is anticipated.

Comparative Data Summary

The following table summarizes hypothetical, yet expected, comparative data from a reversed-phase HPLC-MS analysis of N2-Lauroyl-L-glutamine and its deuterated analog. These values are projected based on typical observations of the chromatographic isotope effect for heavily deuterated molecules.

ParameterN2-Lauroyl-L-glutamineThis compoundExpected Difference
Retention Time (tR) 5.25 min5.18 min- 0.07 min
Peak Width (W) 0.15 min0.15 minNo significant change
Tailing Factor (Tf) 1.11.1No significant change
Theoretical Plates (N) 15,00014,800Slight decrease

Experimental Protocols

To empirically determine the chromatographic isotope effect for this compound, the following experimental protocol is proposed.

Objective: To resolve and quantify the retention time difference between N2-Lauroyl-L-glutamine and this compound under reversed-phase HPLC-MS conditions.

Materials:

  • N2-Lauroyl-L-glutamine analytical standard

  • This compound analytical standard

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • A C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)

  • A high-resolution mass spectrometer coupled to an HPLC system

Methodology:

  • Sample Preparation: Prepare individual stock solutions of N2-Lauroyl-L-glutamine and this compound in methanol at a concentration of 1 mg/mL. Create a mixed working solution containing both analytes at a final concentration of 10 µg/mL each by diluting the stock solutions with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 30% to 95% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Mode: Full scan and Selected Ion Monitoring (SIM)

    • Monitored m/z (Protiated): [M+H]⁺ for C17H32N2O4

    • Monitored m/z (Deuterated): [M+H]⁺ for C17H9D23N2O4

  • Data Analysis:

    • Inject the mixed working solution multiple times (n=5) to determine the average retention times and standard deviations for both the protiated and deuterated analytes.

    • Calculate the chromatographic isotope effect (hdIEC) as the ratio of the retention times: hdIEC = tR(H) / tR(D).[3]

    • Assess the degree of peak separation and resolution between the two isotopic forms.

Visualizing the Experimental Workflow

G Experimental Workflow for Assessing Chromatographic Isotope Effect cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Prepare 1 mg/mL stock solutions of N2-Lauroyl-L-glutamine and This compound in Methanol prep2 Create a 10 µg/mL mixed working solution prep1->prep2 analysis1 Inject mixed solution (n=5) onto HPLC-MS system prep2->analysis1 Inject analysis2 Elute with a gradient of Acetonitrile in Water (with 0.1% Formic Acid) analysis1->analysis2 data1 Monitor m/z for both protiated and deuterated forms analysis2->data1 Detect data2 Determine retention times (tR) for each analyte data1->data2 data3 Calculate Chromatographic Isotope Effect (hdIEC = tR(H) / tR(D)) data2->data3

Caption: Workflow for assessing the CIE of this compound.

References

Comparative Guide to Linearity and Range Determination for N2-Lauroyl-L-glutamine Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of analytical methodologies for the quantitative determination of N2-Lauroyl-L-glutamine, a key acyl amino acid in various research and industrial applications. The focus is on the critical performance characteristics of linearity and analytical range. Due to the limited availability of specific validation data for N2-Lauroyl-L-glutamine, this guide incorporates data from closely related compounds, such as Potassium Lauroyl Glutamate and other N-acyl amino acids, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Comparison of Analytical Methods

The selection of an appropriate analytical method for N2-Lauroyl-L-glutamine quantification depends on factors such as required sensitivity, specificity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most powerful techniques. For routine analysis, particularly of surfactants, titration methods can also be employed.

Quantitative Performance Data

The following table summarizes the linearity and range determination data for various analytical methods applicable to N-acyl amino acids.

Analytical MethodAnalyteLinearity (R²)Linear RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Citation
HPLC-UV (with derivatization) Potassium Lauroyl Glutamate> 0.99Not SpecifiedNot SpecifiedNot Specified[1]
LC-MS Potassium Lauroyl Glutamate> 0.99Not SpecifiedNot SpecifiedNot Specified[1]
LC-MS/MS Underivatized Amino AcidsNot Specified0.2 - 200.0 µMolNot Specified0.2 µMol
IEC-VIS/FLD Glutamic Acid / Monosodium GlutamateNot SpecifiedNot SpecifiedNot Specified30 - 350 mg/kg[2]
GC-MS (with derivatization) Amino Acids> 0.991 - 300 µmol/L0.04 - 0.1 µmol/L0.1 - 0.5 µmol/L[3]
GC-MS (with derivatization) Amino AcidsNot SpecifiedNot Specified0.01 - 0.07 mg/100 g0.02 - 0.20 mg/100 g[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection (with Derivatization)

This method is suitable for routine quality control and offers a good balance of performance and cost. Since N-acyl amino acids often lack a strong chromophore, a derivatization step is typically required for UV/Vis detection.

  • Sample Preparation: Accurately weigh and dissolve the N2-Lauroyl-L-glutamine sample in a suitable solvent mixture (e.g., water/ethanol).

  • Derivatization:

    • Reagent: A common derivatizing agent is 2,4'-dibromoacetophenone (B128361).

    • Procedure: Mix the sample solution with the derivatizing agent and a catalyst (e.g., a crown ether) in a suitable solvent like acetonitrile (B52724). Heat the mixture to facilitate the reaction, which forms a UV-absorbing derivative.

  • HPLC Conditions:

    • Column: A reversed-phase column, such as a C18 column (e.g., 100 x 2.1 mm, 1.6 µm particle size), is typically used.

    • Mobile Phase: A gradient elution with water (A) and acetonitrile (B) is common. An example gradient could be: 0 min - 70% B, 20 min - 100% B, 27 min - 100% B, 28 min - 70% B, 30 min - 70% B.[5]

    • Flow Rate: A typical flow rate is 0.5 mL/min.[5]

    • Detection: UV/Vis detection at a wavelength appropriate for the derivative (e.g., 260 nm for the 2,4'-dibromoacetophenone derivative).[5]

    • Column Temperature: Maintain the column at a constant temperature, for example, 40 °C.[5]

  • Linearity and Range Determination:

    • Prepare a series of calibration standards of the derivatized N2-Lauroyl-L-glutamine at different concentrations.

    • Inject each standard in triplicate and record the peak area.

    • Plot the average peak area against the concentration and perform a linear regression analysis to determine the linearity (R²) and the linear range.

    • The Limit of Detection (LOD) and Limit of Quantification (LOQ) can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high specificity and sensitivity, making it ideal for research, development, and trace-level analysis without the need for derivatization.

  • Sample Preparation: Dissolve the N2-Lauroyl-L-glutamine sample in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and organic solvent).

  • LC-MS Conditions:

    • Column: A reversed-phase C18 or a suitable HILIC column.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

    • Mass Spectrometry:

      • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode. For N-acyl amino acids, negative ion mode is often suitable.

      • Detection: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis. Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer will provide the highest selectivity and sensitivity.

  • Linearity and Range Determination:

    • Prepare a series of calibration standards of N2-Lauroyl-L-glutamine in a matrix that mimics the sample matrix, if necessary.

    • Inject each standard and generate a calibration curve by plotting the peak area against concentration.

    • Determine R², linear range, LOD, and LOQ as described for the HPLC-UV method.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids and their derivatives, a derivatization step is necessary.

  • Sample Preparation and Derivatization:

    • Hydrolysis (if applicable): For total amino acid analysis from a larger molecule, an acid hydrolysis step (e.g., with 6 M HCl) is performed.

    • Derivatization: Convert the amino acids into volatile derivatives. A common two-step process involves:

      • Esterification: Reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst to convert the carboxylic acid group to an ester.

      • Acylation: Reaction with an acylating agent (e.g., pentafluoropropionic anhydride (B1165640) - PFPA) to derivatize the amino group.

  • GC-MS Conditions:

    • Column: A capillary column suitable for the separation of the derivatized amino acids (e.g., a 5% phenyl-methylpolysiloxane column).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the derivatives based on their boiling points.

    • Injection: Splitless injection is often used for trace analysis.

    • Mass Spectrometry: Electron ionization (EI) is commonly used, with the mass spectrometer operated in either scan mode for identification or selected ion monitoring (SIM) mode for quantification.

  • Linearity and Range Determination:

    • Prepare and derivatize a series of amino acid standards.

    • Analyze the standards by GC-MS and construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.

    • Determine R², linear range, LOD, and LOQ.

Visualizations

Experimental Workflow for Method Validation

G Experimental Workflow for Linearity and Range Determination cluster_prep Preparation cluster_analysis Analysis cluster_eval Data Evaluation A Prepare Stock Solution of N2-Lauroyl-L-glutamine B Prepare Series of Calibration Standards A->B C Prepare Quality Control (QC) Samples (Low, Mid, High) A->C D Derivatization (if required) B->D C->D E Instrumental Analysis (e.g., HPLC, LC-MS, GC-MS) D->E F Acquire Data (Peak Area/Height) E->F G Construct Calibration Curve (Peak Area vs. Concentration) F->G H Perform Linear Regression (Determine R²) G->H J Calculate LOD and LOQ G->J I Determine Linear Range H->I

Caption: Workflow for Linearity and Range Determination.

Signaling Pathway for Method Selection Logic

G Decision Pathway for Analytical Method Selection A Define Analytical Needs B High Specificity & Sensitivity Required? A->B C Routine QC in Non-Regulated Environment? B->C No D LC-MS or LC-MS/MS B->D Yes E HPLC-UV (with derivatization) C->E Yes H Volatile/Semi-Volatile Analytes? C->H No F Two-Phase Titration G GC-MS (with derivatization) H->F No H->G Yes

Caption: Decision Pathway for Analytical Method Selection.

References

Robustness in Quantitative Analysis: A Comparative Guide for N2-Lauroyl-L-glutamine using N2-Lauroyl-L-glutamine-d23 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliability of quantitative analytical methods is paramount. This guide provides a comparative overview of the robustness of quantitative methods for N2-Lauroyl-L-glutamine, utilizing its deuterated stable isotope, N2-Lauroyl-L-glutamine-d23, as an internal standard to ensure accuracy and precision. The focus is on liquid chromatography-mass spectrometry (LC-MS/MS), the industry standard for this type of analysis, with comparisons to other potential HPLC-based methods.

Data Presentation: Comparative Analysis of Quantitative Methods

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Below is a summary of expected performance characteristics for the quantification of N2-Lauroyl-L-glutamine based on established methods for similar analytes.

Parameter LC-MS/MS HPLC-UV HPLC-FLD (with derivatization)
Specificity/Selectivity Very High (based on mass-to-charge ratio)Moderate (potential for co-eluting interferences)High (derivatization enhances selectivity)
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Bias) Typically within ±15%Typically within ±15%Typically within ±15%
Precision (%RSD) < 15%< 15%< 15%
Lower Limit of Quantification (LLOQ) Low (ng/mL to pg/mL range)Moderate (µg/mL range)Low to Moderate (ng/mL to µg/mL range)
Robustness HighModerateModerate to High
Throughput HighModerateLow to Moderate

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following sections outline a typical experimental protocol for an LC-MS/MS method for the analysis of N2-Lauroyl-L-glutamine, which is considered the gold standard.

LC-MS/MS Method for N2-Lauroyl-L-glutamine

This method is designed for the quantitative analysis of N2-Lauroyl-L-glutamine in a biological matrix such as plasma or tissue homogenate.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of the biological sample, add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) containing the internal standard, this compound, at a known concentration.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase.

2. Liquid Chromatography Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient program is used to separate the analyte from matrix components. For example:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, to be optimized for the analyte.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for N2-Lauroyl-L-glutamine and its deuterated internal standard, this compound.

  • Source Parameters: Optimized parameters for gas temperatures, gas flows, and capillary voltage.

Visualizations: Workflows and Logical Relationships

Diagrams are essential for visualizing complex processes. The following diagrams, created using the DOT language, illustrate key aspects of robustness testing and method selection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing start Biological Sample spike Spike with This compound start->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Extraction centrifuge->extract lc LC Separation extract->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate calculate Concentration Calculation (Analyte/IS Ratio) integrate->calculate report Result Reporting calculate->report

Caption: Experimental workflow for quantitative analysis.

robustness_testing cluster_params Parameters to Vary title Robustness Testing Decision Tree start Define Method Parameters vary Deliberately Vary Parameters (One Factor at a Time) start->vary lc_params LC Conditions: - Column Temperature (±5°C) - Mobile Phase pH (±0.2) - Flow Rate (±10%) vary->lc_params ms_params MS Conditions: - Source Temperature (±10°C) - Gas Flow Rates (±10%) vary->ms_params sample_params Sample Preparation: - Extraction Time (±10%) - Anticoagulant type vary->sample_params analyze Analyze Replicate Samples lc_params->analyze ms_params->analyze sample_params->analyze evaluate Evaluate Impact on Results: - Peak Area - Retention Time - Accuracy & Precision analyze->evaluate decision Results within Acceptance Criteria? evaluate->decision robust Method is Robust decision->robust Yes not_robust Method is Not Robust (Investigate and Re-optimize) decision->not_robust No

Caption: Decision tree for robustness testing.

A Head-to-Head Battle: N2-Lauroyl-L-glutamine-d23 Versus Structural Analogs as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of the deuterated internal standard, N2-Lauroyl-L-glutamine-d23, against a representative structural analog internal standard. The selection of an appropriate internal standard is paramount for compensating for variability in sample preparation and analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.[1]

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in bioanalysis.[2] These compounds are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier stable isotopes. This near-identical physicochemical behavior allows them to closely mimic the analyte throughout the entire analytical process, from extraction to detection, thereby providing the most accurate correction for potential errors.[3]

Structural analog internal standards, on the other hand, are molecules with a similar but not identical chemical structure to the analyte. While they can be a more cost-effective option, their different chemical nature can lead to variations in extraction efficiency, chromatographic retention, and ionization response compared to the analyte, potentially compromising the accuracy and precision of the results.[1]

This guide presents a summary of expected performance data based on established principles of bioanalytical method validation and provides detailed experimental protocols for a head-to-head comparison.

Performance Comparison: this compound vs. Structural Analog

The following tables summarize the anticipated quantitative performance of this compound versus a hypothetical structural analog, N2-Myristoyl-L-glutamine (a similar molecule with a C14 acyl chain instead of a C12 chain), in a typical bioanalytical LC-MS/MS assay.

Table 1: Calibration Curve Linearity

ParameterThis compoundN2-Myristoyl-L-glutamine (Structural Analog)
Linear Range1 - 2500 ng/mL5 - 2000 ng/mL
Correlation Coefficient (r²)≥ 0.999≥ 0.995
Weighting Factor1/x²1/x²

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)This compound N2-Myristoyl-L-glutamine (Structural Analog)
Accuracy (% Bias) Precision (% CV) Accuracy (% Bias) Precision (% CV)
LLOQ1-2.58.2-8.914.5
Low QC3-1.86.5-6.211.8
Mid QC1000.54.1-3.59.3
High QC20001.23.52.87.6

Table 3: Matrix Effect Assessment

ParameterThis compoundN2-Myristoyl-L-glutamine (Structural Analog)
Matrix Factor (CV%)< 5%< 15%
IS-Normalized Matrix Factor (CV%)< 3%< 10%

The data presented above illustrates that the deuterated internal standard is expected to provide superior performance in terms of linearity, accuracy, precision, and mitigation of matrix effects. The closer the IS-Normalized Matrix Factor is to a coefficient of variation of 0%, the better the internal standard is at compensating for matrix-induced signal suppression or enhancement.

Experimental Protocols

To objectively compare the performance of this compound and a structural analog internal standard, a rigorous validation experiment should be conducted. The following is a detailed methodology for such a comparison.

Objective

To evaluate and compare the performance of this compound (a deuterated internal standard) and N2-Myristoyl-L-glutamine (a structural analog internal standard) for the quantification of N2-Lauroyl-L-glutamine in human plasma using LC-MS/MS.

Materials
  • N2-Lauroyl-L-glutamine (analyte) reference standard

  • This compound (deuterated IS) reference standard

  • N2-Myristoyl-L-glutamine (structural analog IS) reference standard

  • Control human plasma (from at least 6 different sources)

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure
  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of the analyte, deuterated IS, and structural analog IS in methanol at a concentration of 1 mg/mL.

    • Prepare working solutions of the analyte for calibration standards and quality control (QC) samples by serial dilution of the stock solution.

    • Prepare separate working solutions for the deuterated IS and the structural analog IS at a concentration of 100 ng/mL.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Prepare calibration standards by spiking blank human plasma with the appropriate analyte working solutions to achieve final concentrations ranging from 1 to 2500 ng/mL.

    • Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of acetonitrile containing either the deuterated IS or the structural analog IS at a final concentration of 25 ng/mL.

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Chromatographic separation is achieved on a C18 column with a gradient elution using mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to monitor the specific precursor-to-product ion transitions for the analyte and both internal standards.

  • Data Analysis:

    • Calculate the peak area ratios of the analyte to the internal standard for all samples.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

    • Determine the concentrations of the QC samples and unknown samples from the calibration curve.

    • Evaluate the accuracy, precision, and matrix effects for both internal standards.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows and logical relationships in the comparison of internal standards.

Experimental_Workflow cluster_Preparation 1. Preparation cluster_Sample_Processing 2. Sample Processing cluster_Analysis 3. Analysis cluster_Data_Evaluation 4. Data Evaluation Stock_Solutions Stock Solutions (Analyte, IS-d23, IS-Analog) Working_Solutions Working Solutions Stock_Solutions->Working_Solutions Calibration_Standards Calibration Standards Working_Solutions->Calibration_Standards QC_Samples QC Samples Working_Solutions->QC_Samples Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Addition of IS) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis Reconstitution->LC_MSMS_Analysis Data_Acquisition Data Acquisition LC_MSMS_Analysis->Data_Acquisition Peak_Integration Peak Integration & Ratio Calculation Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Concentration_Determination Concentration Determination Calibration_Curve->Concentration_Determination Performance_Comparison Performance Comparison (Accuracy, Precision, Matrix Effect) Concentration_Determination->Performance_Comparison

Caption: Experimental workflow for comparing internal standards.

Logical_Relationship cluster_Properties Physicochemical Properties cluster_Performance Analytical Performance Analyte Analyte (N2-Lauroyl-L-glutamine) Identical_Properties Identical Properties Analyte->Identical_Properties Similar_Properties Similar Properties Analyte->Similar_Properties IS_d23 Deuterated IS (this compound) IS_d23->Identical_Properties IS_Analog Structural Analog IS (N2-Myristoyl-L-glutamine) IS_Analog->Similar_Properties High_Accuracy High Accuracy & Precision Identical_Properties->High_Accuracy Effective_Matrix_Compensation Effective Matrix Effect Compensation Identical_Properties->Effective_Matrix_Compensation Moderate_Accuracy Moderate Accuracy & Precision Similar_Properties->Moderate_Accuracy Variable_Matrix_Compensation Variable Matrix Effect Compensation Similar_Properties->Variable_Matrix_Compensation

Caption: Logical relationship between internal standard choice and performance.

References

A Comparative Guide to Inter-day and Intra-day Precision in Bioanalysis: Featuring N2-Lauroyl-L-glutamine-d23

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical precision offered by N2-Lauroyl-L-glutamine-d23 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. The performance is contrasted with a stable isotope-labeled alternative, offering insights supported by representative experimental data and detailed protocols.

Introduction

In the realm of drug discovery and development, the accurate quantification of endogenous molecules and therapeutic agents in biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for this purpose, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise quantification, as it effectively corrects for variability throughout the analytical process, including sample extraction, and instrument response.[1][2]

This compound is a deuterium-labeled analogue of N2-Lauroyl-L-glutamine, a member of the N-acyl amino acid family of signaling lipids. Its application as an internal standard is critical for the precise measurement of its unlabeled counterpart and similar analytes in complex biological samples. This guide delves into the inter-day and intra-day precision that can be expected when utilizing this compound and compares its performance with a ¹³C-labeled alternative.

Data Presentation: Precision and Accuracy

The precision of an analytical method is a measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Intra-day precision (repeatability) refers to the precision obtained over a short interval of time by one analyst using the same equipment, while inter-day precision (intermediate precision) is assessed over a longer period, such as on different days.

The following tables present a representative dataset for the quantification of N-Lauroyl-L-glutamine using this compound and a hypothetical ¹³C-labeled N-Lauroyl-L-glutamine as internal standards. This data is illustrative of typical performance in a validated bioanalytical LC-MS/MS method and aligns with regulatory expectations for precision and accuracy (generally within ±15% of the nominal concentration, and ±20% at the Lower Limit of Quantification - LLOQ).

Table 1: Intra-day Precision and Accuracy with this compound

Nominal Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)Precision (RSD, %)Accuracy (%)
1.00 (LLOQ)1.088.5108.0
2.502.656.2106.0
50.051.54.1103.0
4003923.598.0

Table 2: Inter-day Precision and Accuracy with this compound (3 separate days)

Nominal Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=18)Precision (RSD, %)Accuracy (%)
1.00 (LLOQ)1.1211.2112.0
2.502.708.9108.0
50.052.56.5105.0
4003885.897.0

Table 3: Intra-day Precision and Accuracy with ¹³C-Labeled N-Lauroyl-L-glutamine

Nominal Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)Precision (RSD, %)Accuracy (%)
1.00 (LLOQ)1.056.8105.0
2.502.584.5103.2
50.050.93.2101.8
4003962.899.0

Table 4: Inter-day Precision and Accuracy with ¹³C-Labeled N-Lauroyl-L-glutamine (3 separate days)

Nominal Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=18)Precision (RSD, %)Accuracy (%)
1.00 (LLOQ)1.099.5109.0
2.502.626.7104.8
50.051.85.1103.6
4003924.398.0

Comparison and Interpretation

The data illustrates that both deuterated and ¹³C-labeled internal standards can yield precision and accuracy well within the accepted limits for bioanalytical method validation. However, the ¹³C-labeled internal standard demonstrates slightly better precision (lower RSD values). This is consistent with the understanding that ¹³C-labeled standards are less likely to exhibit chromatographic shifts or isotopic exchange compared to their deuterated counterparts, which can sometimes lead to improved data quality.[3][4][5]

Experimental Protocols

A detailed methodology is crucial for the reproducibility of any analytical method. Below is a typical protocol for the quantification of N-Lauroyl-L-glutamine in human plasma using this compound as an internal standard.

1. Sample Preparation: Protein Precipitation

  • Objective: To remove proteins from the plasma sample, which can interfere with the analysis.

  • Procedure:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in methanol).

    • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate the analyte from other components in the sample and detect it with high specificity and sensitivity using mass spectrometry.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • N-Lauroyl-L-glutamine: Q1: 329.2 m/z -> Q3: 130.1 m/z

      • This compound: Q1: 352.4 m/z -> Q3: 130.1 m/z

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add N2-Lauroyl-L- glutamine-d23 plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the quantification of N-Lauroyl-L-glutamine.

Signaling_Pathway FA Fatty Acid (e.g., Lauric Acid) Enzyme N-acyltransferase FA->Enzyme Gln L-Glutamine Gln->Enzyme NAG N-Lauroyl-L-glutamine Enzyme->NAG Biosynthesis Receptor G-Protein Coupled Receptor (GPCR) NAG->Receptor Activation Signaling Downstream Signaling Cascades Receptor->Signaling Response Cellular Response Signaling->Response

Caption: Biosynthesis and signaling of N-Lauroyl-L-glutamine.

References

Establishing Limits of Detection and Quantification for N2-Lauroyl-L-glutamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the determination of limits of detection (LOD) and quantification (LOQ) for N2-Lauroyl-L-glutamine, a significant N-acyl amino acid. The objective is to offer a comparative overview of potential analytical performance, supported by detailed experimental protocols and data presented for easy interpretation.

Quantitative Performance Comparison

The determination of LOD and LOQ for N2-Lauroyl-L-glutamine is crucial for its accurate measurement in various matrices. While specific validated methods for N2-Lauroyl-L-glutamine are not extensively published, data from analogous long-chain N-acyl amino acids and similar molecules analyzed by state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques provide a strong basis for expected performance. The following table summarizes typical LOD and LOQ values achievable with modern LC-MS/MS instrumentation.

Analytical MethodAnalyte TypeMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
LC-MS/MS Long-Chain AcylcarnitinesHuman Plasma, Urine< 0.7 fmol[1][2][3]Not explicitly stated, but typically 3x LOD
UPLC-MS/MS Amino Acids (derivatized)Rat Plasma0.44 - 0.98 µM[4]0.44 - 0.98 µM[4]
HPLC-MS/MS Amino Acids (underivatized)Fish Hydrolysate0.01 - 0.2 µM0.05 - 1 µM
UHPLC-MS/MS Amino Acids (derivatized)Wheat Flour Hydrolysate0.2 - 28.2 ng/mL[5]0.7 - 94.1 ng/mL[5]
LC-MS/MS (Estimated) N2-Lauroyl-L-glutamine Biological Matrix (e.g., Plasma) ~0.1 - 10 ng/mL ~0.3 - 30 ng/mL

Experimental Protocols

A robust and sensitive method for the quantification of N2-Lauroyl-L-glutamine typically involves sample preparation to isolate the analyte from the matrix, followed by analysis using a highly sensitive LC-MS/MS system.

Sample Preparation: Protein Precipitation and Extraction

This protocol is suitable for the extraction of N2-Lauroyl-L-glutamine from biological fluids such as plasma or serum.

  • Aliquoting the Sample : Pipette 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.

  • Internal Standard Addition : Add an appropriate internal standard (e.g., a stable isotope-labeled N2-Lauroyl-L-glutamine, such as N2-Lauroyl-L-glutamine-d23) to each sample to correct for matrix effects and variations in extraction efficiency and instrument response.

  • Protein Precipitation : Add 400 µL of ice-cold acetonitrile (B52724) (containing 0.1% formic acid) to the sample. The organic solvent precipitates the proteins.

  • Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation : Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant, which contains the analyte of interest, to a new clean tube.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Final Centrifugation : Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulate matter.

  • Transfer to Autosampler Vial : Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This section outlines the typical parameters for the chromatographic separation and mass spectrometric detection of N2-Lauroyl-L-glutamine.

  • Liquid Chromatography (LC) System : An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal resolution and speed.

    • Column : A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for separating the relatively nonpolar N2-Lauroyl-L-glutamine.

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient Elution : A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the analyte. A typical gradient might be:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95% to 5% B

      • 10.1-12 min: 5% B (re-equilibration)

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40°C.

    • Injection Volume : 5 µL.

  • Mass Spectrometry (MS) System : A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is ideal for sensitive and specific quantification.

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Detection Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions : Specific precursor-to-product ion transitions for N2-Lauroyl-L-glutamine and its internal standard would need to be determined by direct infusion of the pure compounds. For N2-Lauroyl-L-glutamine (C17H32N2O4, MW: 328.45), the protonated molecule [M+H]+ at m/z 329.2 would be the precursor ion. Product ions would be generated by fragmentation of the molecule in the collision cell.

    • Source Parameters :

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Desolvation Gas Flow: 800 L/hr

      • Cone Gas Flow: 50 L/hr

Method Validation for LOD and LOQ Determination

The limits of detection and quantification are determined through a rigorous method validation process.

  • Calibration Curve : A calibration curve is constructed by analyzing a series of standard solutions of N2-Lauroyl-L-glutamine of known concentrations. The curve plots the peak area ratio of the analyte to the internal standard against the concentration.

  • Limit of Detection (LOD) : The LOD is typically determined as the lowest concentration of the analyte that can be reliably detected with a signal-to-noise ratio of at least 3.[6]

  • Limit of Quantification (LOQ) : The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[6] It is often defined as the concentration that yields a signal-to-noise ratio of 10, or it can be determined from the standard deviation of the response and the slope of the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key workflows in establishing the limits of detection and quantification for N2-Lauroyl-L-glutamine.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis & Validation Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Extract Supernatant Transfer Centrifuge1->Extract Dry Evaporation to Dryness Extract->Dry Reconstitute Reconstitution Dry->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Transfer Transfer to Vial Centrifuge2->Transfer Inject Inject into LC-MS/MS Transfer->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect Detection (MRM) Ionize->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Calc_LOD Calculate LOD (S/N > 3) Cal_Curve->Calc_LOD Calc_LOQ Calculate LOQ (S/N > 10) Cal_Curve->Calc_LOQ

Caption: Experimental workflow for LOD/LOQ determination of N2-Lauroyl-L-glutamine.

cluster_pathway Analytical Signal Pathway Analyte N2-Lauroyl-L-glutamine in sample Separation LC Separation Analyte->Separation Ionization ESI+ Ionization [M+H]+ Separation->Ionization Precursor Precursor Ion (m/z) Ionization->Precursor Fragmentation Collision-Induced Dissociation Precursor->Fragmentation Product Product Ion (m/z) Fragmentation->Product Detection Detector Signal Product->Detection

Caption: Signal pathway in LC-MS/MS analysis of N2-Lauroyl-L-glutamine.

References

Safety Operating Guide

Proper Disposal of N2-Lauroyl-L-glutamine-d23: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides detailed procedures for the disposal of N2-Lauroyl-L-glutamine-d23, a deuterated N-acyl amide of glutamine.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and local regulations before disposing of any chemical waste.

Chemical and Physical Properties

PropertyValueSource
Appearance White SolidFisher Scientific[2]
Odor OdorlessFisher Scientific[2]
Solubility Soluble in water (for L-Glutamine)Fisher Scientific[2]
DMSO (Slightly), Methanol (Slightly, Sonicated) (for N-ALPHA-LAUROYL-L-GLUTAMINE)ChemicalBook[3]
pH 4 - 6 (for L-Glutamine)Fisher Scientific[2]
Melting Point 132-134°C (for N-ALPHA-LAUROYL-L-GLUTAMINE)ChemicalBook[3]

Disposal Procedures

This compound is not classified as a hazardous substance according to available safety data for similar compounds.[4][5][6] Therefore, its disposal should follow standard procedures for non-hazardous chemical waste. The primary principle is to avoid mixing non-hazardous waste with hazardous waste streams to prevent unnecessary and costly disposal procedures.

  • Personal Protective Equipment (PPE): Before handling the material, ensure you are wearing appropriate PPE, including safety glasses with side-shields and gloves.[7]

  • Assess the Waste Form:

    • Solid Waste: If the this compound is in solid (powder) form, carefully sweep it up to avoid creating dust.[2] Place the collected solid into a suitable, clearly labeled, and sealed container for disposal.

    • Liquid Waste (Solutions): If the compound is dissolved in a solvent, the disposal method will be dictated by the nature of the solvent.

      • Aqueous Solutions: Given the pH of L-Glutamine is between 4 and 6, small quantities of aqueous solutions can likely be flushed down the drain with copious amounts of water, in accordance with institutional guidelines.[2] However, as a precaution, it is recommended to neutralize the solution to a pH between 6 and 8 before drain disposal.

      • Solvent Solutions (e.g., DMSO, Methanol): If dissolved in a flammable or hazardous solvent, the entire solution must be treated as hazardous waste. Collect the solution in a properly labeled, sealed, and compatible waste container for chemical waste pickup by your institution's environmental health and safety (EHS) department.

  • Container Labeling: Label the waste container clearly as "Non-hazardous waste: this compound". If in a solvent, also indicate the solvent and its concentration.

  • Final Disposal:

    • Solid Waste: The sealed container of solid waste can typically be disposed of in the regular laboratory trash that is designated for non-hazardous chemical waste.

    • Neutralized Aqueous Solutions: Pour the neutralized solution down the drain, followed by a significant amount of water to dilute it further.

    • Hazardous Solvent Solutions: Store the hazardous waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Assess Waste Form solid Solid (Powder) start->solid liquid Liquid (Solution) start->liquid sweep Sweep into a sealed container solid->sweep aqueous Aqueous Solution liquid->aqueous solvent Solvent Solution (e.g., DMSO, Methanol) liquid->solvent label_solid Label as 'Non-hazardous solid waste' sweep->label_solid trash Dispose in designated non-hazardous lab trash label_solid->trash neutralize Neutralize to pH 6-8 aqueous->neutralize collect_solvent Collect in a labeled hazardous waste container solvent->collect_solvent drain Dispose down the drain with copious water neutralize->drain ehs Arrange for EHS pickup collect_solvent->ehs

Caption: Decision tree for the proper disposal of this compound.

References

Personal protective equipment for handling N2-Lauroyl-L-glutamine-d23

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N2-Lauroyl-L-glutamine-d23

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The required equipment varies depending on the procedure being performed.

ProcedureRequired Personal Protective Equipment
Receiving and Inspection - Safety glasses- Laboratory coat- Nitrile gloves
Storage and Transport - Safety glasses- Laboratory coat- Nitrile gloves
Weighing and Handling of Powder - Chemical safety goggles- Flame-resistant laboratory coat- Two pairs of nitrile gloves (or as specified by institutional guidelines)- N95 respirator (if not handled in a fume hood)
Dissolving and Solution Handling - Chemical safety goggles- Face shield (if splashing is a risk)- Flame-resistant laboratory coat- Chemically resistant gloves
Spill Cleanup - Chemical safety goggles- Face shield- Flame-resistant laboratory coat- Heavy-duty, chemically resistant gloves- N95 respirator
Waste Disposal - Chemical safety goggles- Laboratory coat- Chemically resistant gloves

Note: Always inspect gloves for signs of degradation or puncture before use and change them immediately if they become contaminated.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and to maintain the integrity of the compound.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Ensure the container is clearly labeled as "this compound" with appropriate hazard warnings.

  • Verify that the received quantity matches the order.

2. Storage:

  • Store the compound in a cool, dry, and dark place to prevent degradation.

  • Keep the container tightly sealed to avoid contamination and reaction with moisture.[1]

  • The recommended storage temperature for the powder form is typically -20°C.[2][3]

  • If in solvent, store at -80°C.[2]

3. Handling (Weighing and Dissolving):

  • All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust particles.[1]

  • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

  • To weigh the compound, use a tared, sealed container to minimize exposure.[1]

  • When dissolving, add the solid to the solvent slowly and stir gently to avoid splashing.[1]

4. Spill and Emergency Procedures:

  • Small Spills: For minor spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.

  • Large Spills: For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[1]

  • In case of skin contact, wash the affected area immediately and thoroughly with soap and water.

  • In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[4]

  • If inhaled, move to fresh air. If breathing is difficult, seek medical attention.[5]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

  • Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for liquid chemical waste.[1]

2. Waste Storage:

  • Store waste containers in a designated satellite accumulation area, away from incompatible materials.[1]

3. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1]

  • Do not dispose of this compound down the drain or in the regular trash.[1][5]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

cluster_receiving Receiving & Inspection cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal A Receive Shipment B Inspect Container for Damage A->B C Verify Labeling B->C D Store in Cool, Dry, Dark Place (-20°C for Powder) C->D If OK E Wear Appropriate PPE D->E F Weigh Compound E->F G Dissolve in Solvent F->G H Segregate Solid & Liquid Waste G->H I Store in Labeled, Sealed Containers H->I J Dispose via EHS I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.